2-Amino-6-chloropyridin-3-OL
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLAVASMOFTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610597 | |
| Record name | 2-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159309-66-7 | |
| Record name | 2-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive experimental data for the synthesis and properties of 2-Amino-6-chloropyridin-3-ol is limited in publicly available literature. This guide presents a proposed synthetic pathway and predicted properties based on established chemical principles and data from structurally related compounds. All experimental protocols are illustrative and require optimization in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring amino, hydroxyl, and chloro functional groups, makes it an attractive scaffold for the synthesis of more complex molecules. The arrangement of these groups can influence the molecule's chemical reactivity, physicochemical properties, and biological activity. This document provides a comprehensive overview of a proposed synthesis route for this compound, its predicted properties, and detailed experimental protocols.
Physicochemical Properties
| Property | Predicted Value | Notes |
| CAS Number | 159309-66-7 | Confirmed from chemical supplier databases.[1] |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | Off-white to light brown solid | Predicted based on related compounds. |
| Melting Point | > 200 °C (with decomposition) | Likely to have a high melting point due to hydrogen bonding capabilities of the amino and hydroxyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The polar functional groups suggest solubility in polar solvents. |
| pKa | Multiple pKa values are expected due to the presence of the amino group (basic) and the hydroxyl group (acidic). | The pyridine nitrogen will also have a pKa. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the selective chlorination of 2-amino-3-hydroxypyridine. The amino and hydroxyl groups are activating and ortho-, para-directing, making the pyridine ring susceptible to electrophilic substitution.
The proposed reaction is as follows:
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via chlorination.
Experimental Protocols
The following are detailed, illustrative protocols for the proposed synthesis. Note: These protocols are theoretical and must be adapted and optimized under controlled laboratory conditions.
Synthesis of this compound from 2-Amino-3-hydroxypyridine
This protocol is based on general procedures for the chlorination of activated pyridine rings.
Materials:
-
2-Amino-3-hydroxypyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications and Signaling Pathways
While the specific biological activity of this compound is not documented, its structural motifs are present in various biologically active molecules. Substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and receptor antagonists. The presence of the chloro and hydroxyl groups offers sites for further functionalization, making this compound a versatile intermediate in drug discovery programs.
For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The amino and pyridinol moieties of this compound could potentially form hydrogen bonds with the hinge region of a kinase, a common interaction for type I and type II kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated. It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like 2-amino-6-chloropyridine.[2][3]
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a plausible synthetic route. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological characteristics of this molecule. The detailed protocols and diagrams presented herein serve as a valuable resource for researchers initiating studies on this and related compounds.
References
2-Amino-6-chloropyridin-3-ol: A Technical Guide to its Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 2-Amino-6-chloropyridin-3-ol (CAS No. 159309-66-7). While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and presents a framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, particularly in the exploration of novel kinase inhibitors and other therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₅H₅ClN₂O. Its chemical structure features an amino group at the 2-position, a hydroxyl group at the 3-position, and a chlorine atom at the 6-position of the pyridine ring. These functional groups make it a versatile building block in organic synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-amino-6-chloro-3-hydroxypyridine |
| CAS Number | 159309-66-7 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Expected to be a solid at room temperature |
Synthesis
A generalized experimental protocol for a related transformation, the synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine, is presented below as a reference.[1]
Example Experimental Protocol: Ammonolysis of 2,6-dichloro-3-nitropyridine
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol
-
Aqueous ammonia solution (25%)
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.
-
To the resulting solution, add a 25% aqueous ammonia solution.
-
Heat the reaction mixture to 35–40 °C for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 20 °C.
-
The solid product, 2-amino-6-chloro-3-nitropyridine, can be collected by filtration, washed with methanol, and dried.
Chemical Characterization
Detailed spectroscopic data for this compound are not widely published. This section provides an overview of the analytical techniques used for characterization and expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups.
For comparative purposes, the ¹H NMR spectral data for the related compound 2-Amino-6-chloropyridine is provided below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (144.56 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.
General Experimental Protocols for Characterization
NMR Spectroscopy:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts, coupling constants, and integrations.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analyze the molecular ion peak and the fragmentation pattern.
Biological Activity and Potential Applications
This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly antihypertensive and anti-inflammatory drugs. Its structural motifs are also found in compounds designed as kinase inhibitors.
Kinase Inhibition
The aminopyridine scaffold is a common feature in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases. The presence of the hydroxyl and chloro substituents on the this compound backbone provides opportunities for further chemical modification to enhance potency and selectivity for specific kinase targets.
While there is no direct evidence of this compound itself being a kinase inhibitor, its structure suggests it could serve as a valuable starting point for the development of such inhibitors. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.
References
Spectroscopic data of 2-Amino-6-chloropyridin-3-OL (NMR, IR, Mass Spec)
Spectroscopic Analysis of 2-Amino-6-chloropyridine: A Technical Guide
Disclaimer: Spectroscopic data for the requested compound, 2-Amino-6-chloropyridin-3-ol, could not be located in publicly available databases. This guide provides a detailed spectroscopic analysis of the closely related compound, 2-Amino-6-chloropyridine (CAS: 45644-21-1) , as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein can be adapted for this compound once experimental data becomes available.
This technical guide offers a comprehensive overview of the spectroscopic data for 2-Amino-6-chloropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-6-chloropyridine. Note: Specific experimental data for peak assignments were not available in the searched literature; therefore, the tables provide a structural template for data presentation.
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-6-chloropyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| Data not available | H-3 | |||
| Data not available | H-4 | |||
| Data not available | H-5 | |||
| Data not available | -NH₂ | |||
| Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) | ||||
| Spectrometer Frequency: To be specified (e.g., 400 MHz) |
Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-6-chloropyridine
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | C-6 |
| Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) | |
| Spectrometer Frequency: To be specified (e.g., 100 MHz) |
Table 3: IR Spectroscopic Data for 2-Amino-6-chloropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1650-1600 | Strong | N-H bend (scissoring) |
| ~1600-1450 | Strong | C=C and C=N ring stretching |
| ~1350-1250 | Strong | C-N stretch (aromatic amine) |
| Below 900 | Strong | C-H out-of-plane bend |
| Data not available | C-Cl stretch | |
| Sample Preparation: KBr pellet |
Table 4: Mass Spectrometry Data for 2-Amino-6-chloropyridine
| m/z | Relative Intensity (%) | Assignment |
| 128/130 | Data not available | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotopes |
| Data not available | Fragmentation ions | |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).
-
Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chloropyridine is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are co-added to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of 200-220 ppm is typically used, with a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1][2][3][4]
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-Amino-6-chloropyridine is finely ground in an agate mortar and pestle.[1] About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and the mixture is gently but thoroughly mixed.[1] The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[2][5]
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded.[1] The sample pellet is then placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum. The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[6]
-
Sample Introduction: A dilute solution of 2-Amino-6-chloropyridine in a volatile organic solvent (e.g., methanol, dichloromethane) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[7] The GC oven temperature is programmed to ensure the elution of the compound.[7]
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for small, volatile molecules, using a standard electron energy of 70 eV.[8]
-
Mass Analysis: The mass analyzer (e.g., quadrupole) scans a range of mass-to-charge (m/z) ratios (e.g., 50-300 amu) to detect the molecular ion and any fragment ions.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak. The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.[9] The fragmentation pattern provides additional structural information.[8][10]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-6-chloropyridine.
References
- 1. shimadzu.com [shimadzu.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. benchchem.com [benchchem.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. uni-saarland.de [uni-saarland.de]
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 2-Amino-6-chloropyridin-3-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-chloropyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique substitution pattern provides a foundation for designing molecules with a diverse range of biological activities, from anticancer and antimicrobial to potent and selective enzyme inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
I. Core Biological Activities and Quantitative Data
Derivatives of the 2-aminopyridine scaffold, including those with chloro and hydroxyl substitutions, have demonstrated significant potential across multiple therapeutic areas. The primary activities investigated include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
The 2-aminopyridine nucleus is a common feature in many anticancer agents. While specific data for this compound derivatives is still emerging, related 2-amino-3-cyanopyridine and other substituted aminopyridine derivatives have shown potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the inhibition of key kinases involved in cell cycle regulation and signal transduction.
Table 1: Anticancer Activity of Selected 2-Aminopyridine Derivatives (Representative Data)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| MR3278 | 2-Aminopyridine | MOLM-16 (AML) | 2.6 | [1] |
| Mv-4-11 (AML) | 3.7 | [1] | ||
| Compound 7 | 2-Aminopyridine | HCT116 (Colon) | 7.6 | [2][3] |
| Compound 21 | 2-Aminopyridine | HCT116 (Colon) | 11.6 | [2][3] |
| Compound 1 | 4,6-diphenyl-2-amino-3-cyanopyridine | A549 (Lung) | 0.01 | [4] |
| HT-29 (Colon) | 0.00033 | [4] | ||
| SMMC-7721 (Liver) | 0.00025 | [4] | ||
| Compound 4a | 2-amino-3-cyanopyridine | HT29 (Colon) | 2.243 | [5] |
| Compound 7b | nicotinonitrile | MCF-7 (Breast) | 3.58 | [5] |
| PC-3 (Prostate) | 3.60 | [5] |
Note: The data presented are for structurally related 2-aminopyridine derivatives and serve as a guide to the potential of the this compound scaffold.
Antimicrobial Activity
The growing threat of antimicrobial resistance has fueled the search for novel antibacterial and antifungal agents. The 2-aminopyridine scaffold has been explored for its antimicrobial potential, with various derivatives showing activity against a range of pathogens.
Table 2: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives (Representative Data)
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 2c | 2-amino-3-cyanopyridine | S. aureus | 0.039 | [6] |
| B. subtilis | 0.039 | [6] | ||
| Series 3(a-h) | 6-chloro-pyridin-2-yl-amine | Bacillus subtilis | Active | [2] |
| Staphylococcus aureus | Active | [2] | ||
| Xanthomonas campestris | Active | [2] | ||
| Escherichia coli | Active | [2] | ||
| Fusarium oxysporum | Active | [2] |
Note: The data presented are for structurally related 2-aminopyridine derivatives and serve as a guide to the potential of the this compound scaffold.
Enzyme Inhibition
A significant area of investigation for 2-aminopyridine derivatives is their role as enzyme inhibitors, particularly targeting kinases and phosphatases. The 6-chloropyridin-3-amine scaffold, an isomer of the core topic, has been explored in the design of allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2), a key node in oncogenic signaling pathways.[2]
Table 3: Enzyme Inhibitory Activity of Selected 2-Aminopyridine Derivatives (Representative Data)
| Compound ID | Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| SHP394 (1) | 6-Amino-3-methylpyrimidinone | SHP2 | Not specified | [7] |
| MR3278 | 2-Aminopyridine | PI3Kδ | 30 nM | [1] |
| Compound 7 | 2-Aminopyridine | USP7 | 7.6 µM | [2][3] |
| Compound 14 | 2-Aminopyridine | USP7 | 17.0 µM | [2][3] |
| Compound 21 | 2-Aminopyridine | USP7 | 11.6 µM | [2][3] |
Note: The data presented are for structurally related 2-aminopyridine and aminopyrimidinone derivatives and serve as a guide to the potential of the this compound scaffold as a platform for enzyme inhibitors.
II. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives, based on established protocols for related compounds.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid, a common method for introducing aryl or heteroaryl substituents.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
In a white assay plate, add the kinase, substrate, and diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
Negative control (broth and DMSO)
-
Resazurin or other viability indicator
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add the viability indicator (e.g., resazurin) and incubate for a further 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the color change of the indicator.
III. Signaling Pathways and Visualizations
Understanding the interaction of this compound derivatives with cellular signaling pathways is crucial for rational drug design. Based on the activity of related compounds, key pathways of interest include those regulated by kinases and phosphatases such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer.
SHP2-Modulated Signaling Pathway
Derivatives of the isomeric 6-chloropyridin-3-amine have been investigated as allosteric inhibitors of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of receptor tyrosine kinases (RTKs). Its inhibition can disrupt oncogenic signaling.
General Experimental Workflow for Synthesis and Evaluation
The development of novel derivatives follows a logical progression from chemical synthesis to comprehensive biological testing.
Structure-Activity Relationship (SAR) Logic
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Modifications at various positions on the pyridine ring can significantly impact potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Amino-6-chloropyridin-3-ol in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridin-3-ol is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a chlorine atom on a pyridine core, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. While literature specifically detailing the applications of this compound is limited, its close analogs, particularly 2-amino-6-chloropyridine and its 3-substituted derivatives, have emerged as crucial pharmacophores in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the synthesis, key biological applications, and experimental protocols related to this important scaffold and its analogs, serving as a valuable resource for professionals in drug discovery and development.
Synthesis of this compound and Analogs
The synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the preparation of structurally related compounds. A potential pathway involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine and subsequent introduction of the hydroxyl and chloro substituents.
A key precursor for related structures is 2-amino-3-nitro-6-chloropyridine. Its synthesis can be achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine. The latter is prepared by the nitration of 2,6-dichloropyridine. Subsequent reduction of the nitro group would yield 2,3-diamino-6-chloropyridine, which could then potentially be converted to the target molecule through diazotization and hydrolysis.
Alternatively, the synthesis of the analog 2,3-diamino-6-methoxypyridine has been described, starting from 2-amino-6-chloro-3-nitropyridine. This involves a methoxylation step using sodium methoxide, followed by the reduction of the nitro group. This suggests that the 3-hydroxy group could be introduced via a similar nucleophilic substitution or protected during the synthesis and deprotected in a final step.
dot
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, comprehensive quantitative data on the solubility and stability of 2-Amino-6-chloropyridin-3-ol (CAS No. 159309-66-7) is not extensively documented in publicly accessible literature. This guide, therefore, provides standardized experimental protocols for determining these critical parameters, outlines best practices for data presentation, and offers insights into the anticipated chemical behavior based on structurally related compounds.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust purification methods, formulating drug products, and ensuring regulatory compliance. This technical guide presents a framework for the systematic evaluation of the solubility and stability of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 159309-66-7 | [1] |
| Molecular Formula | C₅H₅ClN₂O | - |
| Molecular Weight | 144.56 g/mol | - |
| Appearance | (To be determined experimentally) | - |
| Melting Point | (To be determined experimentally) | - |
| pKa | (To be determined experimentally) | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. The following sections detail a protocol for determining the solubility of this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining equilibrium solubility.
3.1.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.1.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker set at a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
3.1.3. Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | (As measured) | |||
| PBS | 5.0 | |||
| PBS | 7.4 | |||
| PBS | 9.0 | |||
| Ethanol | - | |||
| Methanol | - | |||
| Acetone | - | |||
| Acetonitrile | - | |||
| DMSO | - |
Visualization of Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Based on the general stability of related chloropyridine compounds, it is anticipated that this compound is stable under recommended storage conditions but may be sensitive to strong oxidizing agents, strong mineral acids, excessive heat, and direct sunlight.[2]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
4.1.1. Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound stored at 80°C for 48 hours.
-
Photostability: Solid compound and solution exposed to light according to ICH Q1B guidelines.
4.1.2. Procedure
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products.
4.1.3. Data Presentation
The results should be tabulated to show the extent of degradation under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 24 h | 60°C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | 48 h | 80°C | |||
| Photolytic (Solid) | (ICH Q1B) | (ICH Q1B) | |||
| Photolytic (Solution) | (ICH Q1B) | (ICH Q1B) |
Visualization of Stability Testing Workflow
References
Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-6-chloropyridin-3-OL Analogs as Novel Drug Candidates
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the promising therapeutic targets of 2-Amino-6-chloropyridin-3-OL analogs. This document outlines key signaling pathways, provides detailed experimental protocols, and presents a quantitative analysis of structurally related compounds to guide future research and development in oncology, neurobiology, and infectious diseases.
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Analogs derived from this core have shown potential to modulate a range of biological targets implicated in cancer, inflammation, neurological disorders, and microbial infections. This guide provides an in-depth analysis of these potential applications, supported by methodologies for their evaluation and data from closely related chemical series.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the aminopyridine core have demonstrated significant activity against several key biological targets. While comprehensive studies on this compound itself are emerging, extensive research on analogous structures provides a strong predictive framework for its therapeutic potential.
1. Enzyme Inhibition in Oncology and Inflammation:
-
SHP2 Phosphatase: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are frequently hyperactivated in various cancers.[1] Allosteric inhibitors of SHP2 have been developed, with some analogs showing potent inhibitory activity.[2]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival. The δ isoform of PI3K is a key target in inflammation and B-cell malignancies. Quinoline derivatives incorporating a related aminopyrimidine moiety have been identified as potent and selective PI3Kδ inhibitors.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several cancers. Certain aminopyridine derivatives have been designed as potent ALK inhibitors.
2. Nicotinic Acetylcholine Receptor (nAChR) Modulation:
Substituted aminopyridines are known to interact with nAChRs, which are ligand-gated ion channels involved in a wide array of physiological processes in the central and peripheral nervous systems. Modulation of these receptors is a key strategy for treating neurological and psychiatric conditions.
3. Antimicrobial Activity:
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Various derivatives of aminopyridines have been synthesized and tested against a range of pathogenic bacteria and fungi, with some compounds exhibiting significant antimicrobial activity.
Quantitative Data Summary
While specific data for a comprehensive library of this compound analogs is not yet publicly available, the following tables summarize the biological activity of structurally related aminopyridine and chloropyridine derivatives to inform on the potential of this scaffold.
Table 1: Inhibitory Activity of Related Analogs against Protein Kinases and Phosphatases
| Compound Class | Target | Representative Compound | IC₅₀ / Kᵢ |
| Pyrrolo[2,1-f][1][3]triazin-4(3H)-one | SHP2 | PB17-026-01 | 38.9 nM (IC₅₀)[2] |
| 6-Amino-3-methylpyrimidinone | SHP2 | SHP394 | Potent (specific value not stated) |
| 2,4-diaminopyrimidine derivative | PI3Kα | Compound 17p | 31.8 ± 4.1 nM (IC₅₀) |
| 2,4-diaminopyrimidine derivative | PI3Kδ | Compound 17p | 15.4 ± 1.9 nM (IC₅₀) |
| 3-aminopyrid-2-one derivative | Itk | Compound 7v | 7 nM (Kᵢ)[4] |
Table 2: Antimicrobial Activity of Related Aminopyridine Derivatives
| Compound Class | Bacterial Strain | Representative Compound | MIC (µg/mL) |
| 2-aminopyridine derivative | S. aureus | Compound 2c | 39[5] |
| 2-aminopyridine derivative | B. subtilis | Compound 2c | 39[5] |
| 3-aminopyrazine-2-carboxamide | M. tuberculosis H37Rv | Compound 17 | 12.5[6] |
| Thieno[2,3-c]pyridine derivative | S. lutea | (R)-enantiomer | Active (specific value not stated)[7] |
Signaling Pathways and Experimental Workflows
To facilitate further research, this guide includes diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language).
Brief Caption: Allosteric inhibition of SHP2 in the RAS/MAPK pathway.
Brief Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Brief Caption: General workflow for drug discovery and development.
Experimental Protocols
Detailed methodologies are essential for the successful evaluation of novel compounds. Below are protocols for key experiments.
1. SHP2 Allosteric Inhibitor Biochemical Assay
-
Principle: This assay measures the enzymatic activity of SHP2 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Allosteric inhibitors are identified by their ability to inhibit the wild-type (autoinhibited) SHP2 but not the isolated, constitutively active PTP domain.
-
Materials:
-
Recombinant full-length wild-type SHP2 and SHP2-PTP domain.
-
DiFMUP substrate.
-
Assay Buffer: 50 mM Tris (pH 7.2), 100 mM NaCl, 2 mM DTT, 0.05% BSA.
-
Test compounds dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense 1 µL of compound solution to the assay plate.
-
Add 10 µL of SHP2 enzyme (wild-type or PTP domain) in assay buffer to each well.
-
Incubate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate in assay buffer.
-
Immediately begin kinetic reading on the fluorescence plate reader for 15-30 minutes.
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Determine the percent inhibition relative to DMSO controls and calculate IC₅₀ values using a suitable curve-fitting model.
-
2. PI3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Principle: This assay quantifies the amount of ADP produced during the PI3Kδ-catalyzed phosphorylation of its lipid substrate (PIP2). The amount of ADP is directly proportional to the enzyme's activity.
-
Materials:
-
Recombinant human PI3Kδ enzyme.
-
PIP2 substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds in DMSO.
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Add 1 µL of serially diluted test compound to the wells.
-
Add 2 µL of a solution containing PI3Kδ and PIP2 in kinase reaction buffer.
-
Add 2 µL of ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC₅₀ values.
-
3. Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in cell membranes.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-epibatidine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled competitor), and competitive binding (membranes, radioligand, test compound at various concentrations).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC₅₀ of the test compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
4. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
-
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. The insights and methodologies presented in this guide are intended to accelerate research efforts by providing a foundational understanding of the potential therapeutic targets, relevant signaling pathways, and robust experimental protocols for compound evaluation. Further investigation into the structure-activity relationships of this specific analog series is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-chloropyridin-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative, holds significance as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining an aminopyridine core with a hydroxyl group and a chlorine atom, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery and history, physicochemical properties, a proposed synthesis protocol, and its applications in the development of novel therapeutics.
Discovery and History
The development of synthetic methodologies for substituted pyridines, particularly those bearing amino and hydroxyl groups, has been a continuous area of research. Patents for the production of related 2-amino-3-hydroxypyridine derivatives indicate that general synthetic strategies were being explored, which likely led to the synthesis of the 6-chloro variant. These methods often involve the transformation of dihalogenated pyridines or the construction of the pyridine ring from acyclic precursors. The primary impetus for the synthesis of this compound and its analogs appears to be their utility as key intermediates in the preparation of targeted therapeutics, especially in the field of oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-amino-6-chloro-3-hydroxypyridine |
| CAS Number | 159309-66-7 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO and methanol |
| Storage Conditions | 2-8°C, under inert gas, light-proof |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single peer-reviewed publication, a plausible synthetic route can be derived from patent literature describing the synthesis of related aminopyridinols. A potential two-step synthesis starting from 2,6-dichloro-3-nitropyridine is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable organic solvent such as ethanol or isopropanol.
-
Ammonolysis: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a solvent mixture such as ethanol/water or acetic acid, add a reducing agent. Common reducing agents for nitro groups include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Reaction Conditions: If using SnCl₂/HCl, the reaction is typically stirred at room temperature or with gentle heating (40-60 °C) for several hours. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at a suitable pressure and temperature.
-
Work-up and Isolation: After the reduction is complete (as monitored by TLC or LC-MS), the work-up will depend on the reducing agent used. For a SnCl₂ reduction, the reaction mixture is typically basified to precipitate tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Hypothetical Quantitative Data
The following table presents hypothetical data for the proposed synthesis, which should be considered as representative values pending experimental validation.
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | NH₃ in Methanol, 100 °C, 18 h | 75-85 | >95 (HPLC) |
| 2 | 2-Amino-6-chloro-3-nitropyridine | This compound | SnCl₂·2H₂O, HCl, Ethanol, 50 °C, 6 h | 60-70 | >98 (HPLC) |
Spectroscopic Characterization (Hypothetical)
As experimental spectra for this compound are not widely published, the following are predicted characteristic spectral data based on its structure and comparison with related compounds.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.0-7.2 (d, 1H, Ar-H), 6.5-6.7 (d, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 9.0-9.5 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 150-155 (C-OH), 145-150 (C-Cl), 135-140 (C-NH₂), 110-120 (Ar-CH), 105-115 (Ar-CH) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H and O-H stretching), 1620-1600 (N-H bending), 1580-1450 (C=C and C=N ring stretching), 1300-1200 (C-O stretching), 800-700 (C-Cl stretching) |
| Mass Spectrometry (EI) | m/z (%): 144/146 ([M]⁺, corresponding to ³⁵Cl and ³⁷Cl isotopes), fragments corresponding to the loss of Cl, OH, and HCN. |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of kinase inhibitors. The aminopyridine moiety can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the chloro and hydroxyl groups provide sites for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Building Block
Caption: Workflow illustrating the use of this compound in kinase inhibitor synthesis.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This allows for the introduction of various aryl or heteroaryl groups, which can occupy the hydrophobic regions of the kinase active site. The amino and hydroxyl groups can be further functionalized to modulate the compound's properties.
Potential Signaling Pathway Involvement of Derivatives
Derivatives of this compound are designed to target specific kinases involved in disease-related signaling pathways, such as those implicated in cancer cell proliferation and survival.
Caption: A generic signaling pathway where a derivative of this compound acts as a kinase inhibitor.
Conclusion
This compound is a synthetically valuable heterocyclic compound with significant potential in the field of drug discovery. While its own discovery and detailed characterization are not extensively documented, its utility as a scaffold for the development of potent and selective kinase inhibitors is evident from the broader chemical and patent literature. Further research into efficient and scalable synthetic routes, as well as a more thorough investigation of its own biological activities, would be beneficial for expanding its application in medicinal chemistry. This guide provides a foundational understanding of this important molecule for researchers engaged in the design and synthesis of novel therapeutic agents.
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Amino-6-chloropyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive guide to the safety and handling of 2-Amino-6-chloropyridin-3-OL. It is intended for use by trained professionals in a laboratory or drug development setting. The information herein is based on the available safety data for the closely related compound, 2-Amino-6-chloropyridine, due to the absence of a specific Safety Data Sheet (SDS) for this compound. The addition of a hydroxyl group may alter the toxicological properties; therefore, this guide should be used as a primary reference for establishing rigorous safety protocols, with the understanding that the actual hazards may vary.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-6-chloropyridine is classified as a hazardous substance. The primary hazards are summarized in the table below. It is prudent to assume that this compound exhibits a similar hazard profile.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
GHS Label Elements:
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for 2-Amino-6-chloropyridine. This data should be considered indicative for this compound until specific data becomes available.
Table 2: Acute Toxicity Data
| Route of Exposure | Species | Value | Reference |
| Oral | Mouse | LD50: 680 mg/kg | [1][2] |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to stringent precautionary measures is paramount when handling this compound. The following table outlines the necessary precautionary statements.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P330 | Rinse mouth.[1] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362 | Take off contaminated clothing and wash before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield (EN 166).
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Experimental Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure)
The following is a detailed methodology for determining the acute oral toxicity (LD50) of a substance like this compound, based on the OECD 425 guideline.
Objective: To determine the median lethal dose (LD50) of the test substance after a single oral administration.
Materials:
-
Test substance (this compound)
-
Vehicle (e.g., water, corn oil)
-
Female rats or mice (nulliparous and non-pregnant), 8-12 weeks old
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Cages with appropriate bedding
-
Standard laboratory animal diet and water
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.
-
Sighting Study (Optional but Recommended): A single animal is dosed at a conservative starting dose (e.g., 175 mg/kg). The outcome (survival or death) determines the dose for the next animal (raised or lowered by a factor of 3.2).
-
Main Study:
-
A single animal is dosed at the best estimate of the LD50 from the sighting study or a default starting dose of 175 mg/kg.
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
The dose progression factor is typically 3.2.
-
This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes at each dose level.
Safe Handling and Emergency Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of hazardous chemicals.
Conclusion
References
Technical Guide: 2-Amino-6-chloropyridin-3-ol (CAS 159309-66-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. While every effort has been made to ensure the accuracy of the data, this document is a compilation of information from public sources and data for the specific compound CAS 159309-66-7 is limited. Information for structurally related compounds has been used to provide a more comprehensive overview and is clearly indicated.
Introduction
This technical guide provides an in-depth overview of the chemical properties, safety information, and potential applications of 2-Amino-6-chloropyridin-3-ol, identified by CAS number 159309-66-7. This compound belongs to the substituted pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their versatile reactivity and presence in numerous biologically active molecules.
It is important to note that the initial topic request included the chemical name "1-(3-Cyano-4-isopropoxyphenyl)-3-(4-fluorophenyl)urea," which does not correspond to the provided CAS number. This guide will focus exclusively on the compound associated with CAS 159309-66-7, which is this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 159309-66-7 | N/A |
| Molecular Formula | C₅H₅ClN₂O | N/A |
| Molecular Weight | 144.56 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| SMILES | Nc1ncccc(Cl)c1O | N/A |
| InChI | InChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | N/A |
Safety and Handling
| Hazard Information | Details |
| GHS Pictograms | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| First Aid Measures | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] In case of skin contact: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention.[1] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Synthetic Applications and Reactivity
This compound is a functionalized pyridine derivative that can serve as a versatile building block in organic synthesis. The presence of three distinct functional groups—an amino group, a chloro group, and a hydroxyl group—on the pyridine ring allows for a variety of chemical transformations. The chloro substituent, in particular, is a common handle for transition-metal-catalyzed cross-coupling reactions.
General Reactivity:
-
Amino Group: The amino group can act as a nucleophile or be a directing group in electrophilic aromatic substitution. It can also be acylated, alkylated, or diazotized for further functionalization.
-
Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Hydroxyl Group: The hydroxyl group can be O-alkylated, O-acylated, or used to introduce other functional groups.
A common application for chloropyridine scaffolds is in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling, which is a cornerstone of modern drug discovery.
Experimental Protocols
While specific experimental protocols for this compound are not available in the cited literature, a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is illustrative and would require optimization for this specific substrate.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling of a Chloropyridine:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Potential Signaling Pathway Involvement: A Conceptual Framework
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors. The pyridine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. While there is no direct evidence of this compound's involvement in any specific signaling pathway, its structural motifs suggest it could be a valuable starting point for the synthesis of kinase inhibitors. The diagram below illustrates a hypothetical mechanism by which a molecule derived from this scaffold could inhibit a protein kinase, a common mechanism of action for many modern cancer therapeutics.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of a library of compounds derived from this compound. This represents a common approach in early-stage drug discovery.
Caption: General drug discovery workflow.
Suppliers
This compound (CAS 159309-66-7) is available from a number of chemical suppliers. A selection of potential suppliers is listed below. It is recommended to contact the suppliers directly for current availability, pricing, and purity information.
| Supplier | Location |
| BLD Pharm | Global |
| A Chemtek | USA |
| AK Scientific, Inc. | USA |
| ChemicalBook | Global |
| MolPort | Global |
References
Methodological & Application
Application Note and Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-chloropyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The functionalized pyridine core, specifically, is a significant scaffold in medicinal chemistry. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-6-chloropyridin-3-ol with various aryl and heteroaryl boronic acids. While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity presents a significant challenge.[1] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[1][2] This document outlines these critical parameters and provides a general experimental workflow for researchers in drug development and chemical synthesis.
General Reaction Scheme:
The reaction involves the palladium-catalyzed cross-coupling of this compound with a generic organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki coupling depend on the interplay of several key components: the palladium source, the ligand, the base, and the solvent system. For a challenging substrate like this compound, which is an electron-rich chloro-heteroarene, the choice of these components is critical.[3][4]
1. Palladium Catalyst and Ligands:
The C-Cl bond is strong and less reactive, making the oxidative addition step of the catalytic cycle challenging.[3] To overcome this, a highly active catalyst system is necessary. This is typically achieved by pairing a palladium precursor with a sterically bulky and highly electron-donating phosphine ligand.[3]
-
Palladium Sources: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[2][3][5]
-
Ligands: For aryl chlorides, standard ligands like PPh₃ may be ineffective.[3] More robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally required.[3] PdCl₂(dppf) is also a common and robust pre-catalyst, though it may require higher temperatures.[3]
2. Base:
The base is essential for activating the boronic acid to facilitate transmetalation.[3] For aryl chlorides, stronger inorganic bases are often required.
-
Common Choices: K₃PO₄ and Cs₂CO₃ are frequently used and have shown high efficacy.[3] K₂CO₃ can also be effective, sometimes in combination with microwave heating.[4]
-
Water Content: The presence of a controlled amount of water can be critical, especially when using bases like K₃PO₄ under otherwise anhydrous conditions.[3] However, too much water can promote unwanted side reactions like protodeboronation.[3]
3. Solvent:
The choice of solvent is interdependent with the base and is crucial for success.
-
Typical Solvents: Aprotic polar solvents are commonly employed. These include 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF), often in a mixture with water.[4][6]
4. Temperature:
Aryl chlorides are the least reactive of the aryl halides in the rate-determining oxidative addition step and often require higher reaction temperatures to proceed at a reasonable rate, typically in the range of 80-110 °C.[3]
Data Presentation: Catalyst Systems for Chloropyridine Coupling
The following table summarizes various catalytic systems and conditions reported in the literature for the Suzuki-Miyaura coupling of chloropyridines and related compounds with arylboronic acids. This data can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [4] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 (for 3-chloropyridine) | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines) | [4] |
| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 65-100 | - | 5-89 (for Pyridine-2-sulfonyl fluoride) | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | - | High | [6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | High | [3] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | EtOH/H₂O | - | - | Good to Excellent | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[1]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The typical concentration is 0.1-0.5 M.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[1][3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive Catalyst | Ensure high-quality palladium source and ligand. For aryl chlorides, use robust ligands like SPhos or XPhos.[3] |
| Oxygen Contamination | Thoroughly degas solvents and maintain a strict inert atmosphere.[3] | |
| Inappropriate Base | Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is soluble in the reaction medium.[3] | |
| Low Temperature | Aryl chlorides require higher temperatures (80-110 °C) for the oxidative addition step.[3] | |
| Low Yield | Protodeboronation | Use milder reaction conditions (lower temperature, shorter time) if possible. Employing anhydrous solvents can also help.[9] |
| Homocoupling | Thoroughly degas all reagents and maintain an inert atmosphere.[9] | |
| Dehalogenation | Screen different reaction parameters (temperature, base, solvent) to favor cross-coupling over dehalogenation.[9] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-chloropyridin-3-ol as a starting material for the development of novel kinase inhibitors. This document outlines key synthetic strategies, experimental protocols, and relevant biological data to guide researchers in the design and synthesis of potent and selective kinase inhibitors based on the aminopyridine scaffold.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known to effectively interact with the ATP-binding site of numerous kinases. This compound, with its multiple functional groups, serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The amino and hydroxyl groups can participate in crucial hydrogen bonding interactions with the kinase hinge region, while the chlorine atom provides a reactive handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically involves the strategic functionalization of the pyridine core. The chlorine atom at the 6-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are instrumental in building the complex molecular architectures of kinase inhibitors.
Two of the most powerful and widely employed methods are:
-
Suzuki-Miyaura Cross-Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloropyridine with a variety of aryl or heteroaryl boronic acids or esters. This is a robust method for introducing substituents that can occupy the hydrophobic regions of the ATP-binding pocket.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. This is a key strategy for accessing compounds with diverse pharmacophoric features.
These reactions provide a modular approach to library synthesis, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor properties.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 6-position of the pyridine ring.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase
-
Appropriate peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well white microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.[2]
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected aminopyridine-based kinase inhibitors, demonstrating the potential of this scaffold.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| JNK3 | Aminopyrazole-based | <40 | [3] |
| p38 | Indazole-based | 3 | [3] |
| CK2 | 2-aminopyrimidinone derivative | 1100 | [4] |
| GSK-3β | 6-amino pyridine derivative | 770 | [5] |
| CK-1δ | 6-amino pyridine derivative | 570 | [5] |
| CDK1 | 3-Acyl-2,6-diaminopyridine | Potent Inhibition | [6] |
| CDK2 | 3-Acyl-2,6-diaminopyridine | Potent Inhibition | [6] |
Note: The IC₅₀ values presented are for aminopyridine derivatives and are intended to illustrate the potential of the scaffold.
Visualizations
Caption: A representative MAP Kinase/PI3K signaling pathway often targeted by kinase inhibitors.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-6-chloropyridin-3-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines.[2] For drug development professionals, this methodology offers a versatile tool for accessing novel chemical matter, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-amino-6-arylaminopyridin-3-ol scaffold is of particular interest as it is a key structural motif in various biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-6-chloropyridin-3-OL derivatives.
The reactivity of chloropyridines in Buchwald-Hartwig amination is influenced by the position of the chlorine atom, with the 2- and 6-positions being more activated due to the electron-withdrawing nature of the pyridine nitrogen.[3] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of bulky, electron-rich phosphine ligands facilitates the challenging oxidative addition step of the catalytic cycle.[1]
Catalytic Cycle and Reaction Workflow
The catalytic cycle of the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl chloride to the Pd(0) complex. Subsequent association of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst.[4]
A typical experimental workflow for the synthesis of N-substituted 2-amino-6-arylaminopyridin-3-ol derivatives and their potential subsequent transformation into fused heterocyclic systems is depicted below.
Caption: Workflow for Buchwald-Hartwig amination and subsequent cyclization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related chloropyridine substrates. These data serve as a guide for optimizing the reaction of this compound derivatives.
Table 1: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine with Various Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | - | High |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | - | High |
| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | - | High |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | - | High |
| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | - | High |
Data extrapolated from protocols for 6-chloropyridin-3-amine.[3][5]
Table 2: Catalyst Systems for Amination of Chloro-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane/H₂O | 100 |
| Palladacycle Precatalyst | (e.g., G3-XPhos) | K₃PO₄ or Cs₂CO₃ | Dioxane or t-BuOH | 80-120 |
This table presents various catalyst systems that have been successfully employed for the amination of chloropyridines and related heteroaromatic chlorides.[2][6]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add the this compound derivative (1.0 equiv) and the amine (1.2 equiv) to the flask.
-
Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene (to make a 0.1-0.2 M solution) via syringe under a positive pressure of inert gas.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-(substituted-amino)pyridin-3-ol derivative.[3]
Alternative Protocol using a Weaker Base
For substrates sensitive to strong bases like NaOtBu, an alternative protocol using cesium carbonate can be employed.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine to be coupled (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a flame-dried Schlenk tube, add the this compound derivative (1.0 equiv), the amine (1.5 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (1.5 equiv).
-
Evacuate the tube and backfill with an inert gas (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash column chromatography.[7]
Mandatory Visualization: Logical Relationships in Catalyst Selection
The choice of ligand is a critical parameter in the success of the Buchwald-Hartwig amination, especially for challenging substrates like chloro-heteroarenes. The evolution of phosphine ligands has led to several "generations" of catalyst systems with improved activity and scope.
Caption: Evolution of ligands for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide range of biologically active compounds. The chlorine atom at the 6-position, being ortho to the pyridine nitrogen, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, including amines, thiols, and alkoxides, providing a versatile platform for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide an overview of the expected reactivity of this compound in SNAr reactions and offer generalized protocols for its functionalization. It is important to note that the presence of the amino and hydroxyl groups on the pyridine ring can influence the reactivity and may necessitate the use of protecting groups or carefully optimized reaction conditions to avoid side reactions. The protocols provided herein are based on established methodologies for similar chloropyridine derivatives and should be considered as a starting point for experimental design.
Predicted Reactivity and Mechanistic Overview
The pyridine nitrogen acts as an electron-withdrawing group, rendering the carbon atoms at the 2- and 6-positions electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.
The amino and hydroxyl substituents are electron-donating groups, which may slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted chloropyridine. However, the activating effect of the ring nitrogen is generally sufficient to enable SNAr reactions under appropriate conditions.
General Reaction Scheme for SNAr of this compound
A generalized reaction scheme for the nucleophilic aromatic substitution on this compound.
Quantitative Data Summary
Due to the lack of specific literature data for this compound, the following table presents generalized reaction conditions and expected outcomes for SNAr with common nucleophiles, based on reactions with analogous compounds like 6-chloropyridin-3-amine.[1] Yields are illustrative and will require experimental optimization.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Typical Temperature (°C) | Expected Product |
| Primary/Secondary Amine | Morpholine | K₂CO₃, Cs₂CO₃, or excess amine | DMSO, NMP, Dioxane | 100 - 150 | 2-Amino-6-morpholinopyridin-3-ol |
| Thiol | Ethanethiol | NaH, K₂CO₃ | DMF, THF | 25 - 80 | 2-Amino-6-(ethylthio)pyridin-3-ol |
| Alkoxide | Sodium Methoxide | NaOMe | Methanol, THF | 25 - 65 | 2-Amino-6-methoxypyridin-3-ol |
Experimental Protocols
General Considerations:
-
Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions, especially when using strong bases or oxygen-sensitive reagents.
-
Anhydrous solvents are recommended for optimal results.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry reaction vessel, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture and heat to the desired temperature (typically between 100-150 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Amination of this compound
A typical experimental workflow for the amination of this compound.
Protocol 2: General Procedure for Thiolation
This protocol outlines a general method for the reaction of this compound with a thiol.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
If using NaH, to a suspension of NaH in the anhydrous solvent at 0 °C, add the thiol dropwise and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
If using K₂CO₃, combine this compound, the thiol, and K₂CO₃ in the anhydrous solvent.
-
Stir the reaction at room temperature or heat as necessary (typically between 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Alkoxylation
This protocol provides a general method for the reaction of this compound with an alkoxide.
Materials:
-
This compound (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide, NaOMe) (1.5 equiv) or alcohol with a strong base (e.g., NaH)
-
Anhydrous parent alcohol (e.g., methanol) or THF
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the sodium alkoxide portion-wise at room temperature.
-
If generating the alkoxide in situ, add the alcohol to a suspension of NaH in THF at 0 °C, stir for 30 minutes, then add the solution of this compound.
-
Stir the reaction at room temperature or heat gently (typically between 25-65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) or quench with saturated aqueous NH₄Cl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Potential Challenges and Optimization
-
Side Reactions: The amino and hydroxyl groups are also nucleophilic and could potentially react under certain conditions. The hydroxyl group, in the presence of a strong base, can form a phenoxide which might compete as a nucleophile. The amino group could be deprotonated by a very strong base.
-
Protecting Groups: If side reactions are problematic, protection of the amino group (e.g., as a Boc-carbamate) and/or the hydroxyl group (e.g., as a silyl ether) may be necessary. The protecting groups would then be removed in a subsequent step.
-
Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is crucial for achieving high yields and minimizing byproduct formation.
By leveraging the inherent reactivity of the 6-chloro position, researchers can efficiently generate a wide array of 2-amino-6-substituted-pyridin-3-ol derivatives for further investigation in drug discovery programs.
References
Application Notes and Protocols for N-alkylation of 2-Amino-6-chloropyridin-3-ol
Introduction
The N-alkylation of pyridinamines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in medicinal chemistry. The 2-amino-6-chloropyridin-3-ol core is of particular interest as its derivatives have potential applications in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs[1][2]. This document provides a detailed protocol for the N-alkylation of this compound, outlining the necessary reagents, equipment, and procedural steps. The protocol is designed for researchers in drug development and medicinal chemistry, providing a foundational method for the synthesis of N-alkylated 2-amino-3-hydroxypyridine derivatives.
Reaction Principle
The N-alkylation of this compound involves the deprotonation of the amino group by a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and temperature is critical to ensure selective N-alkylation over potential O-alkylation of the hydroxyl group and to minimize side reactions. Common alkylating agents include alkyl halides, while bases such as cesium carbonate or potassium tert-butoxide are often employed to facilitate the reaction.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and cesium carbonate as the base in acetonitrile.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous acetonitrile to the flask.
-
Add Cesium Carbonate (Cs₂CO₃) (3.0 equivalents) to the suspension.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add the alkyl halide (2.0 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for 16 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions of aminopyridine derivatives under various conditions, which can serve as a reference for optimizing the protocol for this compound.
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Arylaminopyridinium Salt | 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 | 16 | 98 | [4] |
| 2 | Aniline | Diphenylmethanol | KOtBu | Toluene | 140 | 24 | 98 | [5] |
| 3 | Aniline | Benzyl alcohol | KOH | Toluene | 110 | 6 | 90-99 | [5] |
| 4 | Imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | RT | Overnight | 72 | [6] |
| 5 | p-Anisidine | Octanol | KOtBu | Toluene | 70 | 24 | >95 | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. rsc.org [rsc.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of 2-Amino-6-chloropyridin-3-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-6-chloropyridin-3-ol (CAS No. 159309-66-7) is a valuable heterocyclic intermediate used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its substituted pyridine scaffold makes it a versatile building block for developing novel compounds with diverse biological activities. This document provides a detailed, scalable, three-step protocol for the synthesis of this compound, starting from 2,6-dichloro-3-nitropyridine. The described methodologies are designed to be robust and adaptable for large-scale production.
Overall Synthesis Scheme The synthesis proceeds through three main steps:
-
Selective Amination: Nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine to yield 2-amino-6-chloro-3-nitropyridine.
-
Nitro Group Reduction: Reduction of the nitro group to an amine, yielding 2,3-diamino-6-chloropyridine.
-
Diazotization and Hydrolysis: Selective diazotization of the 3-amino group followed by hydrolysis to the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This step involves the selective amination of 2,6-dichloro-3-nitropyridine. The amino group preferentially displaces the chloride at the 2-position, which is activated by the adjacent nitro group.
Methodology:
-
To a sealed, pressure-rated reactor, add 2,6-dichloro-3-nitropyridine and ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while maintaining the temperature below 10 °C.
-
Seal the reactor and heat to 80-90 °C. Maintain this temperature with stirring for 12-16 hours. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and then further to 0-5 °C.
-
The product will precipitate. Filter the solid, wash with cold ethanol, and then with water to remove any ammonium chloride.
-
Dry the yellow solid product under vacuum at 50 °C.
Quantitative Data:
| Reagent/Parameter | Value | Moles | Molar Ratio | Notes |
| 2,6-dichloro-3-nitropyridine | 1.00 kg | 5.18 mol | 1.0 | Starting material |
| Ethanol | 5.0 L | - | - | Solvent |
| Ammonia | ~0.88 kg | ~51.8 mol | ~10.0 | Reagent, excess |
| Reaction Temperature | 80-90 °C | - | - | - |
| Reaction Time | 12-16 h | - | - | Monitor by HPLC |
| Expected Yield | ~0.81 kg | 4.64 mol | ~90% | 2-Amino-6-chloro-3-nitropyridine |
Step 2: Synthesis of 2,3-Diamino-6-chloropyridine
This protocol describes the reduction of the nitro group of 2-amino-6-chloro-3-nitropyridine to an amine using iron powder in an acidic medium. This method is cost-effective and highly efficient for large-scale nitro reductions.
Methodology:
-
Charge a reactor with 2-amino-6-chloro-3-nitropyridine, iron powder, and ethanol.
-
Begin stirring and heat the mixture to 50 °C.
-
Slowly add concentrated hydrochloric acid dropwise, ensuring the internal temperature does not exceed 70 °C. An exothermic reaction will occur.
-
After the addition is complete, maintain the reaction mixture at 60-65 °C for 4-6 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reagent/Parameter | Value | Moles | Molar Ratio | Notes |
| 2-Amino-6-chloro-3-nitropyridine | 1.00 kg | 5.76 mol | 1.0 | Starting material from Step 1 |
| Iron Powder | 1.29 kg | 23.04 mol | 4.0 | Reducing agent |
| Ethanol | 10.0 L | - | - | Solvent |
| Conc. Hydrochloric Acid | ~100 mL | ~1.2 mol | 0.2 | Catalyst/Acidic medium |
| Reaction Temperature | 60-65 °C | - | - | - |
| Reaction Time | 4-6 h | - | - | Monitor by HPLC |
| Expected Yield | ~0.75 kg | 5.19 mol | ~90% | 2,3-Diamino-6-chloropyridine |
Step 3: Synthesis of this compound
This final step involves the selective diazotization of the 3-amino group, followed by thermal hydrolysis of the resulting diazonium salt to the desired hydroxyl group.
Methodology:
-
Dissolve 2,3-diamino-6-chloropyridine in a mixture of water and sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the pyridine solution, keeping the temperature strictly below 5 °C. Stir for 1 hour at this temperature after the addition is complete.
-
Slowly heat the reaction mixture to 80-90 °C. Nitrogen gas will evolve. Maintain this temperature for 2-3 hours until gas evolution ceases.
-
Cool the mixture to room temperature and then to 10 °C.
-
Adjust the pH to 7.0 using a 30% sodium hydroxide solution. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum at 60 °C.
-
The crude product can be recrystallized from an ethanol/water mixture for higher purity.
Quantitative Data:
| Reagent/Parameter | Value | Moles | Molar Ratio | Notes |
| 2,3-Diamino-6-chloropyridine | 1.00 kg | 6.92 mol | 1.0 | Starting material from Step 2 |
| Sulfuric Acid (98%) | 1.36 kg | 13.84 mol | 2.0 | Solvent/Acid |
| Water | 10.0 L | - | - | Solvent |
| Sodium Nitrite (NaNO₂) | 0.50 kg | 7.26 mol | 1.05 | Diazotizing agent |
| Hydrolysis Temperature | 80-90 °C | - | - | - |
| Reaction Time | 3-4 h | - | - | Monitor for N₂ evolution |
| Expected Yield | ~0.80 kg | 5.53 mol | ~80% | This compound |
Safety Information
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[4]
-
Reagent Hazards:
-
Chlorinated/Nitrated Pyridines: These compounds are potentially toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[4][5]
-
Ammonia: Corrosive and toxic. Handle in a well-ventilated area.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Forms toxic gases upon contact with acids.
-
Acids/Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with extreme care.
-
-
Procedural Hazards:
-
The amination step is performed under pressure. Use a properly rated and maintained reactor.
-
The diazotization reaction (Step 3) must be kept at a low temperature (0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt, which can be explosive.
-
Visualized Workflows
Caption: High-level workflow for the three-step synthesis of this compound.
Caption: Logical relationship of the key chemical transformations in the synthesis protocol.
References
Application Notes and Protocols for Parallel Synthesis Using 2-Amino-6-chloropyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of the trifunctional scaffold, 2-Amino-6-chloropyridin-3-OL, in parallel synthesis to generate diverse chemical libraries for drug discovery and development. The protocols described are based on established synthetic methodologies for analogous pyridine derivatives and are intended to serve as a starting point for reaction optimization.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound offers three distinct points for diversification—an amino group, a chloro substituent, and a hydroxyl group—making it an attractive starting material for the construction of diverse compound libraries. Parallel synthesis enables the rapid generation of a multitude of analogs, facilitating the exploration of structure-activity relationships (SAR) for various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs).[2][3]
Overview of Derivatization Strategies
The three functional groups of this compound can be selectively addressed to generate a library of substituted pyridines. The general strategy involves a sequential or parallel derivatization approach.
-
C6-Position (Chloro Group): The chloro substituent is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce a wide range of aryl, heteroaryl, and amino moieties.[4][5]
-
N2-Position (Amino Group): The amino group can be readily acylated or sulfonated to introduce diverse amide and sulfonamide functionalities.
-
O3-Position (Hydroxyl Group): The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
The reactivity of these sites can be modulated by the choice of reagents and reaction conditions. For instance, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation under controlled conditions.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and library sizes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents.
Protocol 1: Parallel Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the parallel synthesis of 6-aryl/heteroaryl-2-aminopyridin-3-ols.
Materials:
-
This compound
-
A library of boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block, add this compound (1.0 equiv.).
-
Add the corresponding boronic acid (1.2 equiv.) to each well.
-
In a separate vial, prepare a stock solution of the palladium catalyst and base in the chosen solvent.
-
Dispense the catalyst/base solution into each well.
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.
-
Monitor reaction completion by LC-MS analysis of a representative well.
-
Upon completion, cool the reaction block to room temperature.
-
Perform a parallel work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the library using high-throughput techniques such as preparative HPLC-MS.
Protocol 2: Parallel Buchwald-Hartwig Amination at the C6-Position
This protocol outlines the synthesis of 6-amino-substituted 2-aminopyridin-3-ols.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-dioxane)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the base to each well.
-
In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in the chosen anhydrous solvent.
-
Dispense the catalyst/ligand solution into each well.
-
Seal the reaction block and heat to 90-110 °C with stirring for 12-24 hours.
-
Monitor reaction progress by LC-MS.
-
After cooling, quench the reactions with a saturated aqueous solution of NH₄Cl.
-
Extract the products in parallel using an organic solvent.
-
Purify the resulting library via automated preparative HPLC.
Protocol 3: Parallel Acylation of the N2-Amino Group
This protocol details the synthesis of a library of amides from a C6-derivatized pyridine core.
Materials:
-
A library of 6-substituted-2-aminopyridin-3-ols (from Protocol 1 or 2)
-
A library of acylating agents (e.g., acid chlorides, sulfonyl chlorides)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., Dichloromethane, THF)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well containing a solution of the 6-substituted-2-aminopyridin-3-ol (1.0 equiv.) in the chosen solvent, add the base (2.0 equiv.).
-
Dispense the corresponding acylating agent (1.1 equiv.) to each well at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 2-16 hours.
-
Monitor reaction completion by LC-MS.
-
Quench the reactions in parallel with water.
-
Extract the products with an organic solvent.
-
The crude products can be purified by high-throughput chromatography.
Data Presentation
The following table presents hypothetical, yet representative, data for a small library synthesized from this compound, illustrating the potential yields and purities achievable with parallel synthesis methodologies.
| Entry | R¹ (from Suzuki Coupling) | R² (from Acylation) | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Phenyl | Acetyl | 75 | >95 |
| 2 | 4-Methoxyphenyl | Benzoyl | 72 | >95 |
| 3 | 3-Thienyl | Methanesulfonyl | 68 | >90 |
| 4 | 2-Pyrimidyl | Cyclopropanecarbonyl | 65 | >90 |
| 5 | 4-Fluorophenyl | Acetyl | 78 | >95 |
| 6 | Phenyl | Benzoyl | 70 | >95 |
| 7 | 4-Methoxyphenyl | Methanesulfonyl | 65 | >90 |
| 8 | 3-Thienyl | Cyclopropanecarbonyl | 62 | >90 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the parallel synthesis of a library derived from this compound.
Caption: Parallel synthesis workflow for library generation.
Potential Signaling Pathway Application
Derivatives of pyridine are known to be potent kinase inhibitors. The synthesized library could be screened for activity against various kinases involved in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K signaling pathway.
References
- 1. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Amino-6-chloro-3-(aryloxy)pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 2-Amino-6-chloro-3-(aryloxy)pyridines, a class of compounds with potential applications in medicinal chemistry and materials science. The synthesis involves a three-step process commencing with the selective amination of 2,6-dichloro-3-nitropyridine, followed by a nucleophilic aromatic substitution to introduce the aryloxy moiety, and concluding with the reduction of the nitro group. This protocol offers a practical guide for the preparation of these valuable chemical intermediates.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. The 2-amino-3-hydroxypyridine scaffold, in particular, is a privileged structure found in numerous biologically active molecules. The introduction of an aryloxy group at the 3-position can significantly influence the pharmacological and physicochemical properties of the resulting compounds. This document outlines a reliable synthetic route to access 2-Amino-6-chloro-3-(aryloxy)pyridines, providing researchers with a foundational method for the exploration of this chemical space.
Overall Reaction Scheme
Caption: Three-step synthesis of 2-Amino-6-chloro-3-(aryloxy)pyridines.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This procedure outlines the selective amination of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methanol
-
25% Aqueous ammonia solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.
-
To this solution, add a 25% aqueous ammonia solution.
-
Heat the resulting mixture to 35-40°C and maintain this temperature for 2 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 20°C.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold methanol.
-
Dry the product under vacuum to yield 2-amino-6-chloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-6-chloro-3-(aryloxy)pyridine (nitro intermediate)
This step involves a nucleophilic aromatic substitution to introduce the aryloxy group. This protocol is a general representation and can be adapted for various substituted phenols.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Substituted Phenol (ArOH)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous DMF.
-
Cool the solution in an ice bath (0°C).
-
Carefully add sodium hydride portion-wise to the solution, allowing for the evolution of hydrogen gas to cease between additions.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium aryloxide.
-
Add a solution of 2-amino-6-chloro-3-nitropyridine in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-chloro-3-(aryloxy)pyridine nitro intermediate.
Step 3: Synthesis of 2-Amino-6-chloro-3-(aryloxy)pyridine (Final Product)
The final step is the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
2-Amino-6-chloro-3-(aryloxy)pyridine (nitro intermediate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-6-chloro-3-(aryloxy)pyridine nitro intermediate in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-Amino-6-chloro-3-(aryloxy)pyridine.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on the specific aryl group and reaction scale.
| Step | Reactants | Reagent/Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloro-3-nitropyridine, Aqueous Ammonia (25%) | - | Methanol | 35-40 | 2 | ~55-60 |
| 2 | 2-Amino-6-chloro-3-nitropyridine, Substituted Phenol (1.1 eq.) | NaH (1.2 eq.) | DMF | Room Temp. | 2-6 | ~60-80 |
| 3 | 2-Amino-6-chloro-3-(aryloxy)pyridine (nitro intermediate) | SnCl₂·2H₂O (5 eq.) | Ethanol | Reflux | 2-4 | ~70-90 |
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final product.
Application of 2-Amino-6-chloropyridin-3-ol in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Amino-6-chloropyridin-3-ol is a versatile heterocyclic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its trifunctional nature, featuring an amino group, a chlorine atom, and a hydroxyl group on a pyridine scaffold, offers a rich platform for chemical derivatization. This allows for the systematic modification of its structure to develop new herbicides, fungicides, and insecticides with potentially enhanced efficacy, selectivity, and improved environmental profiles. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. This document outlines potential synthetic applications, detailed experimental protocols, and the underlying logic for utilizing this compound in modern agrochemical discovery. The application of similar substituted pyridines, such as 6-chloropyridin-3-amine, in the synthesis of major insecticides underscores the potential of this related scaffold.[1]
Core Applications in Agrochemical Synthesis
The strategic placement of the amino, chloro, and hydroxyl groups on the pyridine ring allows for a variety of chemical transformations to produce a diverse range of potential agrochemicals.
1. Synthesis of Novel Herbicides:
The 2-amino-3-hydroxypyridine core is a key structural element in some classes of herbicides that act by inhibiting essential plant enzymes. For instance, derivatives of this scaffold can be designed to target acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3] By modifying the functional groups of this compound, it is possible to synthesize novel sulfonylurea or triazolopyrimidine herbicides.
2. Development of Advanced Fungicides:
The pyridine ring is a well-established toxophore in many successful fungicides. The functional groups of this compound can be utilized to construct compounds that interfere with fungal growth and development. For example, the hydroxyl group can be etherified to introduce side chains known to possess fungicidal activity, while the amino group can be converted into amides or ureas, which are common moieties in fungicidal compounds.
3. Creation of Next-Generation Insecticides:
Substituted chloropyridines are the cornerstone of the neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptors (nAChRs) in insects.[1] While 6-chloropyridin-3-amine is a more common precursor for established neonicotinoids like Acetamiprid and Imidacloprid, this compound provides an alternative starting material for the synthesis of novel analogues with potentially different selectivity and metabolic stability.
Proposed Synthetic Pathways and Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis of potential agrochemicals starting from this compound. These protocols are based on established synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of a Potential Pyridylsulfonylurea Herbicide
This protocol outlines the synthesis of a hypothetical pyridylsulfonylurea herbicide, a class of compounds known to inhibit the ALS enzyme in plants.
Reaction Scheme:
Caption: Synthesis of a potential pyridylsulfonylurea herbicide.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Isocyanate: Slowly add a solution of the desired sulfonyl isocyanate (R-SO₂-NCO, 1.1 eq) in anhydrous acetonitrile via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with distilled water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Melting Point | 150-155 °C |
Protocol 2: Synthesis of a Potential Pyridyl Ether Fungicide
This protocol describes the synthesis of a pyridyl ether derivative, a structural motif found in some classes of fungicides.
Reaction Scheme:
Caption: Synthesis of a potential pyridyl ether fungicide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the substituted benzyl halide (R-Ar-CH₂-X, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridyl ether derivative.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 65-75% |
| Purity (by HPLC) | >97% |
| Melting Point | 180-185 °C |
Protocol 3: Synthesis of a Novel Neonicotinoid Insecticide Analogue
This protocol outlines a potential route to a novel neonicotinoid analogue, leveraging the reactivity of the amino group.
Reaction Scheme:
Caption: Proposed synthesis of a neonicotinoid insecticide analogue.
Experimental Protocol:
-
Intermediate Synthesis: The synthesis of the key intermediate would first involve the reaction of this compound. A plausible route involves a multi-step synthesis, potentially starting with the protection of the hydroxyl group, followed by derivatization of the amino group to introduce the necessary pharmacophore for neonicotinoid activity. This would be analogous to the synthesis of imidacloprid from chloropyridinylmethylamine intermediates.[1]
-
Condensation Reaction: The synthesized intermediate would then be condensed with a reagent such as 2-nitroiminoimidazolidine in the presence of a suitable base and solvent.
-
Reaction Conditions: The reaction would likely require heating under an inert atmosphere for several hours.
-
Work-up and Purification: The work-up would involve extraction and subsequent purification by column chromatography or recrystallization to yield the final neonicotinoid analogue.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Overall Yield | 40-50% (over multiple steps) |
| Purity (by HPLC) | >96% |
| Physical State | Crystalline solid |
Mechanism of Action: A Hypothetical Example for a Herbicide Derivative
Should this compound be used to synthesize a herbicide targeting the ALS enzyme, the mechanism of action would involve the inhibition of amino acid synthesis in susceptible plants.
Caption: Inhibition of Acetolactate Synthase (ALS) by a potential herbicide.
This inhibition leads to a deficiency in essential amino acids, which in turn halts protein synthesis and ultimately results in plant death.[2][3]
Conclusion
This compound represents a promising and versatile building block for the synthesis of a new generation of agrochemicals. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the development of novel herbicides, fungicides, and insecticides. The protocols and synthetic strategies outlined in this document provide a foundational framework for researchers and scientists to explore the full potential of this valuable intermediate in the ongoing quest for more effective and sustainable crop protection solutions. Further research and derivatization of this compound are warranted to uncover novel and potent agrochemical candidates.
References
Application Notes: 2-Amino-6-chloropyridin-3-ol as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-chloropyridin-3-ol in the generation of diverse heterocyclic scaffolds with significant potential in drug discovery. The unique arrangement of the amino, hydroxyl, and chloro substituents on the pyridine ring allows for a variety of cyclization strategies, leading to compounds with interesting biological activities, particularly as kinase inhibitors.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of a range of fused heterocyclic systems. Its strategic placement of reactive groups—a nucleophilic amino group, a potentially nucleophilic hydroxyl group, and an electrophilic carbon bearing a chloro leaving group—enables intramolecular and intermolecular cyclization reactions to form five- and six-membered heterocyclic rings fused to the pyridine core. This versatility makes it an attractive precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthetic Applications and Methodologies
This compound is a key building block for the synthesis of various biologically active heterocyclic compounds. The primary synthetic strategies involve the participation of the amino and hydroxyl groups in cyclocondensation reactions with appropriate bifunctional reagents. The chloro group can be retained for further functionalization or displaced in subsequent reaction steps.
Synthesis of Oxazolo[4,5-b]pyridines
Oxazolo[4,5-b]pyridines are a class of heterocyclic compounds that have shown promise as inhibitors of enzymes such as Diacylglycerol Lipase α (DAGLα). The synthesis of this scaffold from this compound can be achieved through a condensation reaction with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2-Substituted-6-chlorooxazolo[4,5-b]pyridines
This protocol is adapted from the synthesis of analogous oxazolopyridines.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: Heat the mixture at 140-160 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of 8-9. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-6-chlorooxazolo[4,5-b]pyridine.
Table 1: Representative Synthesis of 2-Substituted-6-chlorooxazolo[4,5-b]pyridines
| Entry | Carboxylic Acid | Product | Typical Yield (%) |
| 1 | Benzoic Acid | 6-Chloro-2-phenyloxazolo[4,5-b]pyridine | 75-85 |
| 2 | Acetic Acid | 6-Chloro-2-methyloxazolo[4,5-b]pyridine | 60-70 |
| 3 | Cyclopropanecarboxylic Acid | 6-Chloro-2-cyclopropyloxazolo[4,5-b]pyridine | 70-80 |
Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are another important class of heterocyclic compounds that have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase-3β (GSK-3β). The synthesis typically involves the condensation of the 2,3-diaminopyridine core with an aldehyde or carboxylic acid derivative. Starting from this compound, a preliminary reduction of a nitro group at the 3-position (if present) or amination would be required to form the diamine. A more direct approach involves a palladium-catalyzed amidation followed by cyclization.
Experimental Protocol: Synthesis of 2-Substituted-6-chloro-1H-imidazo[4,5-b]pyridin-3-ols
This protocol is based on palladium-catalyzed amidation of 2-chloro-3-aminopyridines.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) and a primary amide (1.2 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Extraction: Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting intermediate can be cyclized by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to afford the desired imidazo[4,5-b]pyridine. Purify the final product by flash column chromatography.
Table 2: Representative Synthesis of 2-Substituted-6-chloro-1H-imidazo[4,5-b]pyridin-3-ols
| Entry | Primary Amide | Product | Typical Yield (%) |
| 1 | Benzamide | 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridin-3-ol | 60-75 |
| 2 | Acetamide | 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridin-3-ol | 50-65 |
| 3 | Cyclopropanecarboxamide | 6-Chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridin-3-ol | 55-70 |
Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Synthesis of Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines are known to possess a wide range of biological activities. Their synthesis from this compound can be envisioned through a reaction with a thiocyanate derivative or by condensation with a compound containing a reactive methylene group adjacent to a thiol or a potential thiol group. A common method involves the reaction of an aminopyridine with carbon disulfide.
Experimental Protocol: Synthesis of 6-Chloro-2-mercaptothiazolo[4,5-b]pyridin-3-ol
-
Reaction Setup: In a suitable solvent such as pyridine or dimethylformamide (DMF), dissolve this compound (1.0 eq).
-
Reaction with Carbon Disulfide: Add carbon disulfide (CS₂) (2.0-3.0 eq) to the solution.[1] A base such as potassium hydroxide may be added to facilitate the reaction.[2]
-
Reaction Conditions: Heat the reaction mixture at reflux for 8-12 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into acidic water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-chloro-2-mercaptothiazolo[4,5-b]pyridin-3-ol.
Biological Activities and Signaling Pathways
Heterocyclic compounds derived from this compound have shown potential as modulators of important biological pathways, particularly those involving protein kinases.
GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[3] Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of GSK-3β. These inhibitors typically act by competing with ATP for binding to the active site of the kinase.
Table 3: Biological Activity of Representative GSK-3β Inhibitors
| Compound Class | Representative Compound | Target | IC₅₀ (nM) |
| Imidazo[4,5-b]pyridines | (Structure not specified) | GSK-3β | 10 - 100 |
Note: IC₅₀ values are representative and based on data for analogous compounds.
GSK-3β Signaling Pathway and Inhibition
Caption: Inhibition of GSK-3β by Imidazo[4,5-b]pyridines.
DAGLα Inhibition
Diacylglycerol Lipase α (DAGLα) is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGLα can modulate endocannabinoid signaling and has therapeutic potential in various disorders, including neurological and inflammatory conditions. Oxazolo[4,5-b]pyridines have been identified as a promising scaffold for the development of DAGLα inhibitors.
Table 4: Biological Activity of Representative DAGLα Inhibitors
| Compound Class | Representative Compound | Target | IC₅₀ (nM) |
| Oxazolo[4,5-b]pyridines | (Structure not specified) | DAGLα | 50 - 200 |
Note: IC₅₀ values are representative and based on data for analogous compounds.
DAGLα Signaling Pathway and Inhibition
Caption: Inhibition of DAGLα by Oxazolo[4,5-b]pyridines.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound is outlined below.
Caption: General workflow for drug discovery.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The strategic positioning of its functional groups allows for the construction of diverse scaffolds, such as oxazolo[4,5-b]pyridines, imidazo[4,5-b]pyridines, and thiazolo[4,5-b]pyridines, which have demonstrated potential as potent inhibitors of key signaling proteins like GSK-3β and DAGLα. The synthetic methodologies outlined in these application notes provide a foundation for the exploration of this precursor in the development of new therapeutic agents. Further investigation into the structure-activity relationships of these derivatives will be crucial in optimizing their potency and selectivity for their respective biological targets.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-6-chloropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Amino-6-chloropyridin-3-ol. This challenging substrate requires careful optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most common reasons?
A1: Complete reaction failure or low yields with this substrate are common and can often be attributed to a few key factors:
-
Catalyst Inhibition: The this compound substrate contains multiple sites (the pyridine nitrogen, the amino group, and the hydroxyl group) that are Lewis basic. These can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species, which stalls the catalytic cycle.[1][2]
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Inactive Catalyst System: The carbon-chlorine bond in this compound is relatively strong and less reactive compared to corresponding bromides or iodides. The oxidative addition step, which is often rate-limiting, requires a highly active palladium catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[2][3]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to oxidation and deactivation of the catalyst, resulting in reaction failure or the formation of side products.[2][3]
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Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] An unsuitable base (too weak, poor solubility, or incompatible with the substrate) can prevent the reaction from proceeding efficiently. For challenging aryl chlorides, stronger bases are often necessary.[3]
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Suboptimal Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[3] If the temperature is too low, the reaction may not proceed at a reasonable rate.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields. The most common are:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively consuming your coupling partner without forming the desired product.[1] This is often promoted by excessive water or high temperatures.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or Pd(II) species.[2][4]
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Dehalogenation: The starting this compound can be reduced, replacing the chlorine atom with a hydrogen.
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Mitigation: Avoid potential hydride sources in your reaction. Optimize the reaction time to prevent prolonged exposure of the starting material to the catalytic system once the product is formed.[1]
-
Q3: How do I select the optimal catalyst and ligand for this challenging substrate?
A3: The choice of catalyst and ligand is critical for the successful coupling of an electron-rich heteroaryl chloride like this compound.
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Palladium Precursor: Common and effective choices include Pd₂(dba)₃ or Pd(OAc)₂. These are typically used in small molar percentages (1-5 mol%).[2][3]
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[3] You should use bulky, electron-rich phosphine ligands, which are known to promote the difficult oxidative addition step and stabilize the palladium catalyst.[3][4] Highly recommended ligands include Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] The ligand-to-palladium ratio is also an important parameter to optimize, often in the range of 1:1 to 2:1.
Q4: What are the recommended bases and solvents for this reaction?
A4: The base and solvent system are highly interdependent and must be chosen carefully.
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Bases: For aryl chlorides, stronger inorganic bases are generally required.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported as effective choices.[1][5] Potassium carbonate (K₂CO₃) can also be effective.[5] Typically, 2-3 equivalents of the base are used.[3][5]
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Solvents: Anhydrous, polar aprotic solvents are common. 1,4-Dioxane and toluene are excellent starting points.[2][5] Often, the reaction benefits from a small, controlled amount of water (e.g., a 4:1 or 10:1 mixture of dioxane/water), particularly when using bases like K₃PO₄.[3][6] However, anhydrous conditions may be preferable if protodeboronation is a significant issue.[1]
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of this compound. These should be considered as starting points for further optimization.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | A robust, general system for challenging heteroaryl chlorides.[2] |
| Pd(OAc)₂ | XPhos | 1-2% Pd, 2-4% Ligand | Another highly active Buchwald ligand system.[4] |
| PdCl₂(dppf) | (None) | 2-5% | A common, robust pre-catalyst, but may require higher temperatures.[3] |
Table 2: Recommended Base and Solvent Combinations
| Base | Equivalents | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Dioxane / H₂O (e.g., 4:1) | 100 | A very common and effective starting point for many systems.[3] |
| Cs₂CO₃ | 2 | Dioxane (anhydrous) | 100 | A good choice for substrates that are sensitive to water.[3] |
| K₂CO₃ | 3 | Toluene / H₂O (e.g., 10:1) | 110 | A cost-effective and often successful combination.[5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. The specific boronic acid, catalyst, ligand, base, and solvent should be chosen based on the screening tables above and further optimized for your specific substrate.
Materials:
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This compound (1.0 eq.)
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Arylboronic acid or boronate ester (1.1 - 1.5 eq.)[3]
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Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[2]
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Ligand (e.g., SPhos, 2-4 mol%)[2]
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Base (e.g., K₃PO₄, 2-3 eq.)[3]
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Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)[7]
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]
-
Evacuation and Backfilling: Seal the vessel and purge it by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[3]
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[3][5]
-
Work-up:
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Purification of 2-Amino-6-chloropyridin-3-OL Derivatives by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-6-chloropyridin-3-OL derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your purification endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound derivatives.
Issue 1: Poor Separation of the Target Compound from Impurities
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Question: I am observing co-elution of my desired this compound derivative with impurities. How can I improve the separation?
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Answer: Achieving good separation is critical for obtaining a pure compound. If you are experiencing co-elution, consider the following strategies:
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Optimize the Solvent System: The choice of mobile phase is crucial. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for polar, heterocyclic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] For highly polar compounds, you may need to add a small amount of a more polar solvent like methanol to your eluent.[2]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the resolution of compounds with similar polarities.
-
Adjust the Stationary Phase: While silica gel is the most common stationary phase, for basic compounds like pyridine derivatives, interactions with acidic silanol groups can cause issues.[3] Consider using neutral or basic alumina, or amine-functionalized silica to improve separation and reduce tailing.
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Modify the Mobile Phase with Additives: For basic compounds, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.[3]
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
-
Question: My this compound derivative is not eluting from the column, or the elution is extremely slow. What should I do?
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Answer: This issue typically arises from the mobile phase being too non-polar for your compound.
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Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to a 7:3 or even a 1:1 mixture.
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Switch to a More Polar Solvent System: If increasing the polarity of your current system is ineffective, consider changing to a more potent eluent combination, such as dichloromethane/methanol.
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Check for Compound Precipitation: Highly concentrated samples can sometimes precipitate at the top of the column. Ensure your sample is fully dissolved in the loading solvent and consider using a less concentrated solution.
-
Issue 3: Peak Tailing or Streaking of the Compound Band
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Question: The band of my compound on the column is streaking or tailing, leading to broad fractions and poor purity. What is the cause and how can I fix it?
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Answer: Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[3] This is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.
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Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or pyridine to your eluent can significantly reduce tailing by competing for the active sites on the silica gel.
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Use a Different Stationary Phase: Switching to a more inert stationary phase like alumina can mitigate these acidic interactions.
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Dry Loading: If you are loading your sample in a solvent that is stronger than the mobile phase, it can cause band broadening. Consider dry loading your sample by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column.
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Sample Overload: Loading too much sample can saturate the stationary phase and lead to poor peak shape. Try reducing the amount of crude material loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound derivatives?
A1: A common and effective starting point for TLC analysis of substituted pyridines is a mixture of hexane and ethyl acetate. You can start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value.[4] Other systems to try include dichloromethane/methanol for more polar derivatives. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
Q2: How do I choose the correct column size and amount of silica gel?
A2: The size of the column and the amount of stationary phase depend on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a bed height of about 15-20 cm.
Q3: What is "flash chromatography" and how does it differ from gravity chromatography?
A3: Flash chromatography is a technique that uses pressure (from a pump or compressed air) to force the mobile phase through the column more quickly. This results in faster separation times compared to traditional gravity chromatography where the solvent flows under its own weight. Flash chromatography is the preferred method for most routine purifications in organic synthesis labs.
Q4: Can my this compound derivative decompose on the silica gel column?
A4: Some organic compounds can be sensitive to the acidic nature of silica gel and may decompose during chromatography. To check for this, you can perform a simple stability test. Dissolve a small amount of your compound in the mobile phase, add a small amount of silica gel, and stir for a few hours. Then, analyze the solution by TLC to see if any new spots (decomposition products) have appeared. If your compound is unstable, consider using a less acidic stationary phase like neutral alumina.
Data Presentation
The following tables provide typical starting conditions and troubleshooting solutions for the column chromatography of this compound derivatives. These should be used as a guide and optimized for your specific compound and impurity profile.
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Solvent System (v/v) | Typical Starting Ratio | Target Rf on TLC |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 7:3 to 1:1 | 0.2 - 0.4 |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 9.5:0.5 to 9:1 | 0.2 - 0.4 |
| Basic (prone to tailing) | Silica Gel | Hexane / Ethyl Acetate + 0.5% Triethylamine | 7:3 to 1:1 | 0.2 - 0.4 |
| Basic (prone to tailing) | Neutral Alumina | Hexane / Ethyl Acetate | 8:2 to 1:1 | 0.3 - 0.5 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system | Optimize solvent system using TLC; try gradient elution. |
| Overloaded column | Reduce the amount of sample loaded. | |
| Column packed improperly | Repack the column carefully, ensuring a flat and stable bed. | |
| Compound Stuck on Column | Mobile phase too non-polar | Gradually increase the polarity of the mobile phase. |
| Compound precipitated on column | Ensure complete dissolution of the sample before loading. | |
| Peak Tailing/Streaking | Acidic silica interaction with basic compound | Add a basic modifier (e.g., triethylamine) to the eluent. |
| Use a different stationary phase (e.g., alumina). | ||
| Sample loaded in a strong solvent | Use the dry loading technique. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the plate.
-
Spot the Sample: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline.
-
Develop the Plate: Place a small amount of the test solvent system into a developing chamber (a beaker with a watch glass on top works well). Place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Calculate Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Aim for a solvent system that provides an Rf value of 0.2-0.4 for your target compound and good separation from impurities.
Protocol 2: Column Chromatography (Flash Chromatography)
-
Column Preparation:
-
Securely clamp a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar solvent system to form a slurry.
-
Pour the slurry into the column. Use additional solvent to rinse all the silica gel into the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a less polar solvent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
Carefully add a small amount of the mobile phase and allow it to run into the silica gel. Repeat this step a few times to ensure the sample is loaded in a narrow band.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase according to your optimized protocol.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound derivative.
-
Mandatory Visualization
References
- 1. Optimization of multi‐column chromatography for capture and polishing at high protein load - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Overcoming tailing of aminopyridines on silica gel chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers overcome common challenges associated with the purification of aminopyridines using silica gel chromatography, specifically addressing the issue of peak tailing.
Troubleshooting Guide
Q1: Why is my aminopyridine product showing significant tailing or streaking on the TLC plate and during column chromatography?
A1: This is a common issue caused by the chemical properties of the stationary phase and the analyte. Silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). Aminopyridines are basic compounds. The strong interaction between the acidic silanol groups and the basic aminopyridine causes the compound to bind tightly and elute slowly and unevenly from the silica gel, resulting in a "tailing" or "streaking" effect.[1][2][3][4] This leads to poor separation, broad peaks, and reduced purity of the collected fractions.
Q2: How can I prevent tailing and achieve a sharp, symmetrical peak for my aminopyridine?
A2: The most effective and widely used method is to add a small amount of a basic modifier to your mobile phase (eluent).[1] This modifier acts as a competitive base, interacting with the acidic silanol sites on the silica gel and effectively "blocking" them.[2][5] This minimizes the strong interaction with your aminopyridine, allowing it to travel through the column more uniformly and elute as a sharp, symmetrical band.
Q3: What are the best basic modifiers to use, and in what concentration?
A3: Triethylamine (TEA) is the most common choice. It is effective, and its volatility makes it easy to remove from the final product under reduced pressure. A typical concentration is 0.1% to 1% by volume (v/v) in the eluent.[1][2] Ammonium hydroxide can also be used, especially in highly polar solvent systems like methanol/dichloromethane.[1][6][7] It's crucial to first test the optimal concentration on a TLC plate before running the column.
Q4: I've added triethylamine to my eluent, but the separation is still not ideal. What other factors should I consider?
A4: If tailing persists or separation is poor, consider these additional optimization steps:
-
Uniform Column Packing: Ensure your column is packed evenly without any cracks or channels. An improperly packed column can cause peak broadening and tailing.[3][8]
-
Sample Loading Technique: Overloading the column is a common cause of poor separation.[3][9] For best results, use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel and then carefully added to the top of the column.[1][10] This creates a concentrated, even band at the start of the chromatography.
-
Solvent System Optimization: The polarity of your mobile phase is critical. If your compound is eluting too quickly (high Rf) or too slowly (low Rf), adjust the ratio of your solvents (e.g., ethyl acetate in hexanes or methanol in dichloromethane) to achieve an optimal Rf value, typically between 0.2 and 0.4 on the TLC plate.
Q5: Are there any alternatives to using mobile phase additives?
A5: Yes. If modifying the mobile phase is not sufficient or desirable, you can change the stationary phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[11]
-
Amino-Propyl Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with aminopropyl groups, making it inherently basic.[12][13] It is highly effective for purifying amines without needing a basic modifier in the eluent.[12]
-
Triethylamine-Deactivated Silica: You can prepare this by washing the silica gel with a solvent containing triethylamine before packing the column. This pre-treats the acidic sites.[7][11]
Frequently Asked Questions (FAQs)
Q: Will adding triethylamine to my column affect the chemical stability of my product? A: Triethylamine is a mild, non-nucleophilic base and is unlikely to affect the stability of most compounds. In fact, by neutralizing the acidic silica surface, it can help protect acid-sensitive compounds from degradation during chromatography.[2][7]
Q: How do I remove the triethylamine from my purified product? A: Triethylamine has a boiling point of 89.5 °C and is typically removed easily along with the chromatography solvents using a rotary evaporator. For trace amounts, co-evaporation with a low-boiling solvent like dichloromethane or toluene can be effective.
Q: Can I use a different base, like pyridine or diisopropylethylamine (DIPEA)? A: While other bases could work in principle, triethylamine is the standard choice due to its ideal basicity, volatility, and low cost. Other amines may be less volatile, making them harder to remove, or may have different reactivity profiles.
Q: Should I ever add an acid to the mobile phase when purifying an aminopyridine? A: No. Adding an acid (e.g., acetic acid, formic acid) to the mobile phase would protonate the basic aminopyridine. This would make it more polar and increase its affinity for the polar silica gel, worsening the tailing problem significantly.[2] Acidic modifiers are used to improve the chromatography of acidic compounds, not basic ones.[4][14]
Data on Mobile Phase Modifiers
The following table summarizes the qualitative effects of common mobile phase additives on the chromatographic behavior of aminopyridines on silica gel.
| Mobile Phase Additive | Concentration (v/v) | Expected Peak/Spot Shape | Key Observations |
| None | 0% | Severe Tailing / Streaking | Strong interaction between the basic analyte and acidic silica gel. Poor separation and low purity.[1][4] |
| Triethylamine (TEA) | 0.1 - 1.0% | Symmetrical / Greatly Reduced Tailing | TEA competes for acidic silanol sites, allowing the aminopyridine to elute evenly. Easy to remove post-purification.[1][2] |
| Ammonium Hydroxide | 0.5 - 2.0% | Symmetrical / Reduced Tailing | Effective, especially in polar eluents. May require more care to fully remove due to its aqueous nature.[6][7] |
Experimental Protocol: Flash Chromatography of Aminopyridines with a Basic Modifier
This protocol outlines a standard procedure for purifying an aminopyridine derivative using flash column chromatography with a triethylamine-modified eluent.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the crude material on two separate TLC plates. c. Develop the first plate in a solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) to assess the separation. d. Prepare a second identical solvent system and add 1% triethylamine (e.g., 100 µL of TEA into 10 mL of eluent). Develop the second TLC plate in this modified eluent. e. Compare the two plates under UV light. The plate developed with TEA should show a well-defined, non-tailing spot for your aminopyridine product.[1] Adjust the solvent polarity to achieve an Rf value of ~0.3 for the desired compound.
2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material (typically use a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[8] c. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate with 1% TEA). d. Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly. Ensure the silica bed is level and free of cracks.[8][10] e. Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent loading.[8]
3. Sample Loading (Dry Load Method): a. Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a small, concentrated band of your sample.[1][10]
4. Elution and Fraction Collection: a. Carefully add the mobile phase (containing 1% TEA) to the column without disturbing the top layer of sand. b. Apply gentle air pressure to begin eluting the solvent through the column. c. Collect fractions in test tubes. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity as the column runs to elute your compound.[1] d. Monitor the elution process by spotting collected fractions on TLC plates.
5. Analysis and Product Isolation: a. Develop the TLC plates of the collected fractions using your optimized mobile phase. b. Identify the fractions containing your pure product. c. Combine the pure fractions in a round-bottom flask. d. Remove the solvents and triethylamine under reduced pressure using a rotary evaporator to yield your purified aminopyridine.
Visual Guides
Caption: Mechanism of aminopyridine tailing on acidic silica gel.
Caption: How a basic modifier prevents tailing via competitive binding.
Caption: A step-by-step workflow for troubleshooting aminopyridine tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethyl amine - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Amino-6-chloropyridin-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-6-chloropyridin-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound derivatives?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Over-chlorinated or under-chlorinated pyridines: Depending on the chlorinating agent and reaction conditions, you may see species with additional chlorine atoms or lacking the desired chlorine atom.
-
Dehalogenated byproducts: The chloro group can be susceptible to reduction, leading to the formation of the corresponding 2-aminopyridin-3-ol. This is particularly noted in reductions with hydrogen.[1]
-
Isomeric byproducts: Rearrangement reactions or non-selective reactions can lead to the formation of isomers.
-
Unreacted starting materials: Incomplete reactions are a common source of impurities.
-
Polymerization products: Pyridine derivatives can sometimes polymerize under harsh reaction conditions.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your NMR spectrum often indicate the presence of byproducts. Compare the shifts with known spectra of potential impurities. For instance, the absence of a signal corresponding to a chloro-substituted carbon or the presence of an additional aromatic proton signal might suggest dehalogenation. Broader peaks could indicate the presence of polymeric material.
Q3: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. How can this be resolved?
A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent. This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[2]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
-
Side reactions: The formation of byproducts, as mentioned in Q1, will consume your starting material and reduce the yield of the desired product.
-
Product degradation: The target molecule might be unstable under the reaction or workup conditions.
-
Loss during workup and purification: Significant amounts of the product can be lost during extractions, crystallization, and chromatography. Ensure your purification methods are optimized.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for synthesis issues.
Summary of Potential Byproducts and Analytical Data
The following table can be used to log and compare analytical data of the desired product against common byproducts. This will aid in the identification of impurities during reaction monitoring and final product analysis.
| Compound | Structure | Expected Mass (m/z) | Key ¹H NMR Signals (indicative) |
| This compound | 144.01 | Two distinct aromatic proton signals. | |
| 2-Aminopyridin-3-ol | 110.05 | Three aromatic proton signals, absence of chloro-substitution effects. | |
| 2-Amino-X,6-dichloropyridin-3-ol | 177.97 | One aromatic proton signal. | |
| Starting Material (e.g., 2,6-dichloropyridin-3-ol) | 162.96 | Characteristic signals of the starting material. |
(Note: Structures are generalized and should be replaced with the specific structures relevant to the user's synthesis. The image links are placeholders.)
General Experimental Protocol: Synthesis of a this compound Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
Caption: General synthesis workflow.
1. Amination Reaction:
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In a suitable pressure vessel, dissolve the dichloropyridine starting material in an appropriate solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the aminating agent (e.g., a solution of ammonia in methanol or an aqueous solution of the desired amine). The molar ratio of the aminating agent should be optimized.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the required time (monitor by TLC or LC-MS).
2. Reaction Workup:
-
After cooling the reaction mixture to room temperature, carefully vent any pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
3. Purification:
-
The crude product can be purified by flash column chromatography on silica gel. Use a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). To prevent tailing, add 0.5-1% triethylamine to the eluent.[2]
-
Alternatively, recrystallization from a suitable solvent system can be employed to purify the product.
4. Product Analysis:
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity of the final compound using HPLC.
References
Technical Support Center: Synthesis of 2-Amino-6-chloropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropyridin-3-ol. The following sections address common challenges, particularly low reaction yields, and offer systematic solutions.
Troubleshooting Guide: Low Product Yield
This guide addresses the most common issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Question 1: My overall reaction yield is significantly lower than expected. What are the primary factors to investigate?
Answer: Low yields can stem from multiple stages of the synthesis process. A systematic investigation is key. The most common culprits include:
-
Purity of Starting Materials: Impurities in reagents can introduce side reactions or inhibit the primary reaction pathway.[1] Always verify the purity of your starting dichloropyridine derivative, amine source, and solvents.
-
Incomplete Reactions: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of undesired byproducts consumes starting material and complicates purification. Common side reactions include substitution at other positions on the pyridine ring or di-substitution if a di-halo precursor is used.
-
Product Degradation: The target molecule may be unstable under the reaction conditions. Harsh basic or acidic conditions, or excessively high temperatures, can lead to degradation.[1]
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Issues During Work-up and Purification: Significant product loss can occur during extraction, crystallization, or chromatography. The basic nature of the pyridine product can cause issues like tailing on silica gel columns.[1]
Question 2: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks. What are the likely side products?
Answer: The presence of multiple products indicates a lack of selectivity. Based on the structure of this compound, likely side products include:
-
Isomeric Products: Nucleophilic aromatic substitution (SNAr) on substituted pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogen) due to resonance stabilization of the intermediate.[2][3][4] Depending on your starting material, amination or hydroxylation could occur at an alternative activated site.
-
Di-substituted Byproducts: If using a precursor like 2,6-dichloro-3-hydroxypyridine, the second chlorine atom may also be substituted by the amine, leading to a di-amino byproduct.
-
Hydrolysis Products: If water is not rigorously excluded, the chloro group at the 6-position could be hydrolyzed to a hydroxyl group, particularly under harsh conditions.
-
Starting Material: A significant amount of unreacted starting material indicates the reaction has stalled.
Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. How can I improve the conversion rate?
Answer: To drive the reaction to completion, consider the following optimizations:
-
Temperature: Gradually increasing the reaction temperature can improve kinetics.[] However, be cautious of potential product degradation at very high temperatures.[1]
-
Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Reagent Stoichiometry: Ensure the nucleophile (e.g., ammonia or an amine equivalent) is used in an appropriate molar excess to drive the equilibrium towards the product.
-
Base: If a base is used to scavenge acid formed during the reaction (e.g., HCl), ensure it is non-nucleophilic and present in sufficient quantity.
Question 4: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer: Purifying polar, basic compounds like aminopyridines can be challenging.
-
Column Chromatography: This is a versatile method. Due to the basicity of the amino-pyridine, peak tailing may occur on standard silica gel.[1] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1] Experiment with various solvents and solvent mixtures to find optimal conditions.
-
Acid-Base Extraction: Use the basicity of the amino group to your advantage. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, basify the aqueous layer and re-extract the purified product with an organic solvent.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What is a plausible synthetic pathway for this compound?
A common approach for constructing substituted pyridines involves nucleophilic aromatic substitution on a highly functionalized pyridine ring. A representative synthesis could start from 2,6-dichloro-3-nitropyridine. The synthesis would proceed via two key SNAr steps: selective ammonolysis to introduce the amino group and selective hydrolysis to install the hydroxyl group, followed by reduction of the nitro group. The order of these steps is critical to achieving the desired regiochemistry.
FAQ 2: How do substituents on the pyridine ring affect the reaction's regioselectivity?
The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2-, 4-, and 6-positions.[2][3][4] Existing electron-withdrawing groups (like chloro and nitro groups) further enhance this activation. The incoming nucleophile will preferentially attack the most electron-deficient positions that lead to the most stable negatively charged intermediate (Meisenheimer complex).[6] Understanding these electronic effects is crucial for predicting and controlling which chloro group is substituted in a dichloropyridine precursor.
FAQ 3: My reaction is highly exothermic and difficult to control. How can this be managed?
Exothermic reactions can lead to safety hazards and the formation of degradation byproducts.[1] To manage the reaction temperature, consider the following strategies:
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Slow Addition of Reagents: Add one of the key reactants dropwise over time to control the rate of heat generation.[1]
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain a consistent, low temperature.[1]
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Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Ammonolysis Step
The following table illustrates how experimental data for reaction optimization could be presented. This data is representative and serves as a template for experimental design.
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ (2.0) | 80 | 12 | 45 |
| 2 | DMSO | K₂CO₃ (2.0) | 80 | 12 | 55 |
| 3 | NMP | K₂CO₃ (2.0) | 80 | 12 | 52 |
| 4 | DMSO | Cs₂CO₃ (2.0) | 80 | 12 | 65 |
| 5 | DMSO | K₂CO₃ (2.0) | 100 | 8 | 68 |
| 6 | DMSO | K₂CO₃ (2.0) | 60 | 24 | 40 |
Experimental Protocols
Representative Protocol: Synthesis via Selective Ammonolysis
This protocol is a generalized example for the synthesis of an aminopyridine from a dichloropyridine precursor and requires optimization for the specific substrate.
1. Reactant Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dichloropyridine precursor (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO, 5-10 mL per mmol of substrate).
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq).
2. Reaction Execution:
-
Add the amine source (e.g., a 7N solution of ammonia in methanol, 1.5 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude material using column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with 1% triethylamine) or by recrystallization to yield the final product.
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Removal of palladium catalyst from 2-Amino-6-chloropyridin-3-OL reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of residual palladium catalysts from reaction mixtures involving the synthesis of 2-Amino-6-chloropyridin-3-OL and related nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?
A1: The primary challenge lies in the structure of this compound, which contains multiple nitrogen and oxygen atoms. These atoms can act as ligands, coordinating with palladium species to form soluble complexes that are difficult to remove by simple filtration. The specific nature of the palladium species in the reaction mixture (e.g., Pd(0), Pd(II), colloidal palladium) can also vary, requiring different removal strategies.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the final API of around 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug. It is essential to consult the latest ICH Q3D guidelines for specific limits.[3][4][5]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most prevalent methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[3][6][7]
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium, often using a filter aid like Celite®.[8][9][10][11]
-
Scavenging: Employing solid-supported reagents with functional groups (e.g., thiol, triaminotriazine) that selectively bind to palladium.[8][12][13]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor. This can be enhanced with additives.[5]
-
Extraction: Using liquid-liquid extraction to partition palladium species into a separate phase.[10]
Q4: What is a palladium scavenger and how does it work?
A4: Palladium scavengers are solid-supported materials, often based on silica or a polymer backbone, that are functionalized with groups that have a high affinity for palladium.[13] These functional groups, such as thiols or 2,4,6-trimercaptotriazine (TMT), chelate with the palladium, effectively removing it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by filtration.[3]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Simple filtration is ineffective at removing the palladium catalyst.
-
Symptoms: The filtrate remains colored, and analysis (e.g., ICP-MS) shows high levels of residual palladium.
-
Possible Causes and Solutions:
-
Homogeneous Catalyst: Your palladium catalyst is likely soluble in the reaction mixture. Simple filtration is only effective for heterogeneous catalysts like Pd/C.
-
Colloidal Palladium: Fine, colloidal palladium particles may be passing through the filter.
-
Problem 2: Low efficiency of palladium scavengers.
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes and Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the oxidation state of your palladium species or the solvent system.
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate.
-
Solution: Increase the amount of scavenger used (e.g., from 2 wt% to 5-10 wt%) and/or extend the stirring time (e.g., from 1-2 hours to 12-18 hours).[6]
-
-
Strong Product-Palladium Chelation: Your product, this compound, may be strongly coordinating with the palladium, competing with the scavenger.
-
Solution: Consider adjusting the pH of the mixture or adding a competing ligand to disrupt the product-palladium complex before adding the scavenger.
-
-
Problem 3: Significant product loss during palladium removal.
-
Symptoms: Low yield of the final product after the purification step.
-
Possible Causes and Solutions:
-
Adsorption onto the Scavenger/Carbon: The product may be non-specifically binding to the solid support.
-
Co-precipitation: The product may be co-precipitating with the palladium species.
-
Solution: Adjust the solvent system or temperature to improve the solubility of your product while minimizing the solubility of the palladium complex.
-
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Scavenging | Microporous Polystyrene-bound TMT (MP-TMT) | 330 | 7 | 0.20 wt% scavenger in DMF, overnight | [3] |
| Scavenging | Thiol-functionalized Silica (SiliaMetS® Thiol) | 1668 | 70 | 0.6 w/w scavenger, 50 °C, 4 hours | [1] |
| Scavenging | ISOLUTE® Si-TMT | 1668 | 161 | 0.6 w/w scavenger, 50 °C, 4 hours | [1] |
| Adsorption | Activated Carbon (Darco® KB-B) | 300 | <1 | 0.2 wt% carbon in THF, 45 °C, 18 hours, followed by crystallization | [3] |
| Adsorption | Activated Carbon | 500 | ~65 | 2g carbon in 10mL solvent, 16 hours | [12] |
| Recirculation | Polychelated Resin (PCR-B2) | 328 | 4 | 0.4 wt% resin in THF/anisole | [3] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Preparation of Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® over the filter paper and gently compact it to form a level bed.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[9]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[9]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.
-
Washing: Wash the Celite® pad with fresh solvent to ensure the complete recovery of the product.[10]
-
Collection: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using Activated Carbon (Batch Method)
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).[6]
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product weight.[7]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique (e.g., ICP-MS).[6]
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
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Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[9]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[6]
-
Scavenger Addition: Add the selected solid-supported scavenger. A typical starting amount is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[6]
-
Filtration: Remove the solid-supported scavenger by filtration through a pad of Celite® or a suitable filter.[8]
-
Washing and Concentration: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. cphi-online.com [cphi-online.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. arborassays.com [arborassays.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
Improving the regioselectivity of reactions with 2-Amino-6-chloropyridin-3-OL
Welcome to the technical support center for 2-Amino-6-chloropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for electrophilic aromatic substitution (EAS)?
A1: The pyridine ring of this compound is electron-rich due to the strong electron-donating effects of the amino (-NH₂) group at C2 and the hydroxyl (-OH) group at C3. These groups are activating and ortho-, para-directing. Consequently, electrophilic aromatic substitution (EAS) is strongly directed towards the C4 and C5 positions, which are ortho and para to the activating groups. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[1] However, the activating power of the -OH and -NH₂ groups overcomes this deactivation, making the C4 and C5 positions the most nucleophilic and thus the most likely sites for electrophilic attack.
Q2: Where is nucleophilic aromatic substitution (SNAr) most likely to occur on this compound?
A2: Nucleophilic aromatic substitution (SNAr) is most likely to occur at the C6 position. This is due to two main factors: the presence of a good leaving group (the chloro group, -Cl) and the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2][3] The nitrogen atom particularly activates the C2 and C6 positions (ortho and para to the nitrogen) towards nucleophilic attack.[4] Given that C6 has a chlorine atom, it is the prime site for SNAr reactions.
Q3: How do the existing substituents (-NH₂, -OH, -Cl) collectively influence the regioselectivity of reactions?
A3: The regioselectivity of reactions with this compound is a result of the combined electronic and steric effects of its three substituents:
-
-OH (Hydroxyl) and -NH₂ (Amino) Groups: Both are strong activating, electron-donating groups that direct electrophiles to the C4 and C5 positions. They are also nucleophilic themselves and can react with electrophiles or other reagents if not protected.
-
-Cl (Chloro) Group: This is an electron-withdrawing group that deactivates the ring towards EAS but is an excellent leaving group for SNAr at the C6 position.
-
Pyridine Nitrogen: Deactivates the ring towards EAS, especially at positions C2, C4, and C6, while activating these same positions for SNAr.
The interplay means that for EAS, there will be a competition between the C4 and C5 positions. For SNAr, the C6 position is the clear target, but the nucleophilic -OH and -NH₂ groups can cause side reactions.
Q4: What are the main challenges in achieving high regioselectivity with this compound?
A4: The primary challenges are:
-
Controlling EAS between C4 and C5: The strong activating nature of both the amino and hydroxyl groups makes it difficult to selectively functionalize just one of the C4 or C5 positions.
-
Preventing Side Reactions: The nucleophilic character of the -OH and -NH₂ groups can lead to unwanted reactions with electrophiles or nucleophiles intended for other parts of the molecule. For example, during SNAr at C6, the incoming nucleophile might react with the acidic proton of the -OH group, or in some cases, the -NH₂ group.[5]
-
Orthogonal Protection: To control selectivity and prevent side reactions, both the -OH and -NH₂ groups often need to be protected. Finding compatible (orthogonal) protecting groups that can be installed and removed selectively without affecting each other or the desired reaction is a significant challenge.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Q: My nitration reaction is yielding a mixture of C4 and C5 isomers, and I'm also observing significant degradation of the starting material. How can I improve selectivity and yield?
A: This is a common issue due to the high activation of the ring by two electron-donating groups and the harsh, acidic conditions of typical nitration reactions.
Troubleshooting Steps:
-
Protecting Group Strategy: The directing ability of the -OH and -NH₂ groups can be modulated by protecting them. The steric bulk of the protecting groups can also be used to favor one position over another.
-
Protect the Hydroxyl Group: The C3-OH is highly activating. Protecting it as a tert-butyldimethylsilyl (TBDMS) ether can temper its activating strength and add steric bulk, potentially favoring substitution at the less hindered C5 position.[7]
-
Protect the Amino Group: The C2-NH₂ group can be protected as a tert-butoxycarbonyl (Boc) carbamate. This significantly reduces its activating ability and nucleophilicity.[8][9]
-
Orthogonal Protection: Using TBDMS for the hydroxyl group and Boc for the amino group is a common orthogonal strategy, as they can be removed under different conditions (TBDMS with fluoride ions or mild acid; Boc with strong acid).[6]
-
-
Milder Reaction Conditions: Standard nitrating mixtures (HNO₃/H₂SO₄) can be too harsh. Consider milder, alternative nitrating agents that can be used under less acidic or even neutral conditions.
-
Use reagents like acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent.
-
Zeolite catalysts in the presence of concentrated nitric acid have been shown to improve regioselectivity in some cases, often favoring the para-isomer.[10]
-
Data Presentation: Hypothetical Influence of Protecting Groups on EAS Regioselectivity
| Entry | -OH Group | -NH₂ Group | Regiomeric Ratio (C4 : C5) | Yield |
| 1 | Free | Free | 1 : 1.2 | Low |
| 2 | TBDMS | Free | 1 : 3 | Mod. |
| 3 | Free | Boc | 2 : 1 | Mod. |
| 4 | TBDMS | Boc | 1 : 5 | High |
Problem 2: Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNAr) at C6
Q: I am attempting to displace the C6-chloro group with an amine nucleophile, but I am getting low yields and my starting material is being consumed without forming the desired product. What is happening?
A: The most likely issue is that your amine nucleophile, being a base, is deprotonating the acidic C3-hydroxyl group. This creates a phenoxide, which deactivates the ring towards SNAr and consumes your nucleophile. The C2-amino group could also be involved in acid-base reactions.
Troubleshooting Steps:
-
Protect the Hydroxyl and Amino Groups: Before attempting the SNAr reaction, you must protect the acidic and nucleophilic -OH and -NH₂ groups. This is the most critical step for success.
-
Choice of Base: Ensure the base used in the reaction is non-nucleophilic and strong enough to facilitate the reaction without causing side reactions. If your nucleophile is a secondary amine, you may not need an additional base. For other nucleophiles, bases like K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU can be effective.
-
Solvent and Temperature: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate SNAr reactions. Heating is often required, but monitor the temperature carefully to avoid decomposition.[4]
Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling at the C6 Position
Q: My Suzuki-Miyaura coupling of a boronic acid at the C6-Cl position is giving poor yields. How can I optimize this reaction?
A: Electron-rich chloropyridines can be challenging substrates for Suzuki-Miyaura coupling.[12] The free -OH and -NH₂ groups can coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Protecting Groups: As with SNAr, protecting the -OH and -NH₂ groups is highly recommended to prevent catalyst inhibition. A TBDMS ether and a Boc-carbamate are suitable choices.
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Electron-rich, bulky phosphine ligands are often required for coupling with chloro-heterocycles.
-
Base and Solvent: The choice of base is critical. Strong bases like Cs₂CO₃, K₃PO₄, or LiOtBu are often more effective than weaker ones.[13][14] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used.[12]
Data Presentation: Comparison of Conditions for Suzuki Coupling at C6
| Entry | Catalyst / Ligand | Base | Solvent | Yield |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | <10% |
| 2 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 85% |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 82% |
(Yields are for the protected substrate)
Experimental Protocols
Protocol 1: Orthogonal Protection of this compound
This two-step protocol describes the protection of the hydroxyl group with TBDMSCl followed by the protection of the amino group with Boc₂O.
Step A: Protection of the Hydroxyl Group
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DMF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butyldimethylsilyloxy)-6-chloropyridin-2-amine .
Step B: Protection of the Amino Group
-
Reaction Setup: Dissolve the product from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography to yield the fully protected product, tert-butyl (3-((tert-butyldimethylsilyl)oxy)-6-chloropyridin-2-yl)carbamate .
Protocol 2: Selective Deprotection
-
Selective Boc Removal: To deprotect the amino group while leaving the TBDMS group intact, dissolve the protected compound in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA, 4-5 eq) at 0 °C to room temperature.[9]
-
Selective TBDMS Removal: To deprotect the hydroxyl group while leaving the Boc group intact, treat the protected compound with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature.[15] Alternatively, milder acidic conditions like acetyl chloride in methanol can be used.[16][17]
Visualizations
Caption: Electronic influence of substituents on reaction regioselectivity.
Caption: General workflow for regioselective synthesis using protecting groups.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. media.neliti.com [media.neliti.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Stability issues of 2-Amino-6-chloropyridin-3-OL under acidic or basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Amino-6-chloropyridin-3-ol under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | The pH of the solution may be too acidic or basic, promoting hydrolysis. | Maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability. If the experimental conditions require acidic or basic media, minimize the exposure time and temperature. Consider performing a pilot stability study under your specific conditions. |
| Formation of unknown impurities during a reaction. | The compound may be reacting with other components in the mixture, or degrading under the reaction conditions (e.g., elevated temperature, presence of strong acids/bases). | Characterize the impurities using analytical techniques such as LC-MS or NMR to understand the degradation pathway. Optimize reaction conditions to minimize degradation (e.g., lower temperature, shorter reaction time, use of milder reagents). |
| Inconsistent analytical results for the compound. | The compound may be degrading in the analytical sample solvent or during sample preparation. | Use a validated stability-indicating analytical method. Prepare samples in a neutral, buffered mobile phase and analyze them promptly. Store stock solutions at low temperatures and protected from light. |
| Discoloration of the solid compound upon storage. | Exposure to light, air (oxidation), or moisture. | Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at the recommended storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable as a solid when stored under recommended conditions: ambient temperature, in a well-ventilated, dry place, and protected from light. In solution, its stability is highly dependent on the pH.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the potential degradation pathways for this compound under acidic or basic conditions?
A3: Based on the chemical structure, several degradation pathways are plausible, although they require experimental confirmation.
-
Under acidic conditions: Protonation of the amino group and the pyridine nitrogen may occur. While generally stable, prolonged exposure to strong acids and heat could potentially lead to hydrolysis of the chloro group to a hydroxyl group, though this is less likely than in electron-richer systems.
-
Under basic conditions: Deprotonation of the hydroxyl group would form a phenoxide-like species. This could potentially increase the electron density of the ring and make it more susceptible to other reactions. A more likely degradation pathway under strong basic conditions is the nucleophilic aromatic substitution of the chloride with a hydroxide ion, forming 2-amino-3,6-dihydroxypyridine. The rate of this hydrolysis is expected to be slower than that of similarly substituted pyridones.[1]
Q4: Are there any known incompatible materials with this compound?
A4: Yes, you should avoid strong oxidizing agents and strong acids when working with this compound.
Q5: What is a "forced degradation study" and how can I perform one for this compound?
A5: A forced degradation study, or stress testing, is an experiment designed to intentionally degrade a compound to understand its stability profile and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods. A general protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under specific acidic or basic conditions. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions. The table below is a template that can be used to summarize such findings.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 60 | 24 | Data not available | Data not available |
| 0.1 M HCl | 80 | 24 | Data not available | Data not available |
| 0.1 M NaOH | 60 | 24 | Data not available | Data not available |
| 0.1 M NaOH | 80 | 24 | Data not available | Data not available |
| pH 4 Buffer | 60 | 24 | Data not available | Data not available |
| pH 9 Buffer | 60 | 24 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid in separate vials.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide in separate vials.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place vials containing the acidic, basic, and neutral solutions in a water bath or oven at elevated temperatures (e.g., 60°C and 80°C). Also, expose the solid compound to the same temperatures.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light.
-
-
Sample Collection: Withdraw samples from each vial at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent compound peak. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
Visualizations
Caption: Plausible degradation pathways under acidic and basic conditions.
Caption: General workflow for a forced degradation study.
References
Preventing protodeboronation in Suzuki reactions of pyridyl chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving pyridyl chlorides.
Troubleshooting Guide: High Protodeboronation Observed
Use this guide to diagnose and resolve issues related to the unwanted cleavage of the carbon-boron bond in your pyridylboronic acid reagent.
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q_conditions [label="Evaluate Key Parameters", fillcolor="#FBBC05", fontcolor="#202124"];
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// Define Edges start -> q_reagent; q_reagent -> a_reagent_no [label="No"]; a_reagent_no -> q_conditions [label="e.g., Pinacol or\nMIDA esters"]; q_reagent -> a_reagent_yes [label="Yes, or already\nusing an ester"]; a_reagent_yes -> q_conditions;
q_conditions -> cat_base; q_conditions -> cat_catalyst; q_conditions -> cat_temp; q_conditions -> cat_solvent; } caption: "A decision tree for troubleshooting protodeboronation."
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major problem with pyridyl chlorides?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process.[1][2] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions with partners like pyridyl chlorides notoriously challenging.[1][2]
Q2: What is the primary mechanism that makes 2-pyridylboronic acid so unstable?
A: Unlike many arylboronic acids that degrade fastest at high pH, 2-pyridylboronic acid has a unique decomposition mechanism.[2] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive.[1][2] This zwitterion can then undergo rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, adding either acid or base can slow the rate of protodeboronation by shifting the equilibrium away from this highly reactive zwitterionic species.[1][2]
Q3: Which reaction parameters have the most significant impact on protodeboronation?
A: Several factors critically influence the rate of protodeboronation:
-
Choice of Base: The type and strength of the base are crucial. While necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[1][4] Weaker inorganic bases are often preferred.[2][5]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[1][5]
-
Catalyst System: The efficiency of the palladium catalyst and its associated ligands is vital. A highly active catalyst system that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][3] Bulky, electron-rich phosphine ligands are often effective.[6][7]
-
Boron Reagent Stability: The inherent stability of the boron reagent is paramount. Unprotected boronic acids are often too unstable.
Q4: How can I prevent protodeboronation before starting my reaction?
A: The most effective strategy is to use a more stable derivative of the boronic acid.[1][5]
-
Pinacol Esters: Converting the boronic acid to its pinacol ester significantly increases stability.[5][8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and offer a "slow release" of the active boronic acid under the reaction conditions.[1][3][9] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[3][9]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts (BF3K) are another class of stable boron reagents that can be used to suppress protodeboronation.[3][7]
Data Presentation: Parameter Selection Guide
The following table summarizes the qualitative impact of various reaction parameters on minimizing protodeboronation.
| Parameter | Common Choice (High Protodeboronation Risk) | Recommended Change (Lower Protodeboronation Risk) | Rationale |
| Boron Reagent | Pyridylboronic Acid | Pyridylboronic Pinacol Ester or MIDA Boronate | Increases stability and, for MIDA, allows for a slow release of the nucleophile.[1][2][3] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[2] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Biaryl Phosphines (e.g., SPhos, XPhos) | Accelerates the desired C-C bond formation to outcompete protodeboronation.[2][6] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Slows the rate of the decomposition reaction.[1][5] |
| Solvent | Aqueous Mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the primary proton source for the side reaction.[2][5] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol is adapted for a challenging heteroaryl-heteroaryl coupling where careful selection of the catalyst system is crucial.[10]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 eq).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve ~0.17 M concentration) and degassed water (e.g., a 5:1 dioxane:water ratio) via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.[10]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: Coupling with a Stabilized 2-Pyridyl MIDA Boronate
This protocol is designed for substrates where the corresponding boronic acid is exceptionally unstable.[1]
Materials:
-
Aryl Halide (e.g., Aryl Chloride) (1.0 eq)
-
2-Pyridyl MIDA boronate (1.5 eq)
-
XPhos-Pd-G3 (Palladium precatalyst) (5 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Diethanolamine (DEA) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[1]
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.125 M with respect to the aryl halide.[1]
-
Additive: Add diethanolamine via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir for 24 hours.[1]
-
Work-up and Purification: Follow the standard aqueous work-up and purification procedures as described in Protocol 1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing solvent and base selection for 2-Amino-6-chloropyridin-3-OL functionalization
Welcome to the technical support center for the functionalization of 2-Amino-6-chloropyridin-3-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthetic manipulation of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and what are the expected challenges in its functionalization?
This compound possesses three primary sites for functionalization: the 2-amino group, the 3-hydroxyl group, and the 6-chloro position. The main challenge lies in achieving selective functionalization due to the presence of multiple nucleophilic centers (amino and hydroxyl groups) and an electrophilic center (the carbon bearing the chlorine atom). The pyridine nitrogen can also influence reactivity by coordinating with metal catalysts.
Q2: How can I achieve selective N-alkylation over O-alkylation?
Achieving selective N-alkylation can be challenging. The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under basic conditions, the hydroxyl group is deprotonated to the more nucleophilic alkoxide, favoring O-alkylation. To favor N-alkylation, consider using a less sterically hindered alkylating agent and milder basic conditions. Protecting the hydroxyl group is a common strategy to ensure selective N-alkylation.
Q3: What are the recommended protecting groups for the amino and hydroxyl functions?
The choice of protecting group is crucial for multi-step syntheses.
-
For the amino group: Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. Boc is stable under basic conditions and removed with acid, while Cbz is removed by catalytic hydrogenation.[]
-
For the hydroxyl group: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are often employed due to their ease of installation and removal under specific conditions (e.g., fluoride ions), offering orthogonality with many amino protecting groups.[2]
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes of failure?
Complete reaction failure in Suzuki-Miyaura couplings involving chloropyridines often points to a few critical issues:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary.[3]
-
Inappropriate Base: A suitable base is required to activate the boronic acid. For chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3]
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Q5: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I minimize this?
Hydrodehalogenation is a common side reaction, particularly with electron-rich pyridines. To suppress it:
-
Ligand Choice: Use bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-N bond, outcompeting the hydrodehalogenation pathway.[4]
-
Base Purity: Ensure your base (e.g., NaOtBu) is anhydrous and of high purity, as trace amounts of water or hydroxide can promote this side reaction.[4]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can help favor the desired amination.[4]
Troubleshooting Guides
Low Yield in N-Alkylation or O-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion | Insufficiently strong base | For O-alkylation, use a stronger base like NaH or K₂CO₃ to fully deprotonate the hydroxyl group. For N-alkylation, a milder base like DIPEA may be sufficient. |
| Low reaction temperature | Increase the reaction temperature, but monitor for potential side reactions or decomposition. | |
| Poor quality alkylating agent | Ensure the alkylating halide is pure and reactive. Consider converting the alcohol to a better leaving group (e.g., tosylate, mesylate). | |
| Mixture of N- and O-alkylated products | Similar nucleophilicity of amino and hydroxyl groups | Employ a protecting group strategy. Protect the hydroxyl group as a silyl ether before N-alkylation, or protect the amino group as a carbamate before O-alkylation. |
| Formation of dialkylated product (on nitrogen) | Excess alkylating agent or strong reaction conditions | Use a stoichiometric amount of the alkylating agent and milder conditions.[5] |
Poor Performance in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Ineffective catalyst/ligand system for an electron-rich chloropyridine | Switch to a more active catalyst system, such as a palladacycle or a combination of a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[6] |
| Weak or insoluble base | Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The addition of a small amount of water can sometimes aid in dissolving the base.[3] | |
| Low reaction temperature | Chloropyridines often require higher temperatures (80-110 °C) for efficient oxidative addition.[3] | |
| Significant protodeboronation of the boronic acid | Presence of excess water or protic solvents | Use anhydrous solvents and minimize the amount of water if a co-solvent is necessary. Ensure the base is not hygroscopic. |
| Homocoupling of the boronic acid | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[6] |
Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | C-Cl bond is not being activated | Use a catalyst system known to be effective for aryl chlorides, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4] |
| Base is too weak or sterically hindered | A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is usually required.[7] | |
| Catalyst inhibition by the pyridine nitrogen | The use of certain ligands can mitigate catalyst inhibition. Experiment with different ligand classes. | |
| Decomposition of starting material or product | Reaction temperature is too high | Optimize the temperature; some Buchwald-Hartwig reactions can proceed at lower temperatures with a highly active catalyst. |
| Formation of hydrodehalogenated byproduct | Reductive elimination is slow compared to competing pathways | Use a ligand that accelerates reductive elimination. Ensure strictly anhydrous conditions and use a high-purity base.[4] |
Data Presentation
The following tables provide starting points for reaction optimization based on data for structurally similar compounds. Note: Yields are highly substrate-dependent and optimization will be necessary.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-95[6] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 70-98[3] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 18 | 50-85 |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-99[7] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | 1,4-Dioxane | 100 | 12-24 | 65-95[4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | 50-90[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for functionalization reactions.
Caption: Logic for selective N- vs. O-functionalization.
References
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Analysis of 2-Amino-6-chloropyridin-3-ol Reaction Products: A Comparative Guide to HPLC, UPLC, and CE-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical characterization is paramount to ensure product quality, purity, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the analysis of 2-Amino-6-chloropyridin-3-ol and its potential reaction products. We present detailed experimental protocols, comparative performance data, and workflow visualizations to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to the Analytical Challenge
This compound is a substituted pyridinol derivative, a class of compounds frequently encountered in medicinal chemistry. The analysis of its reaction mixtures presents a typical challenge: the separation and quantification of the main product from structurally similar impurities. These impurities may include unreacted starting materials, positional isomers, and byproducts from side reactions such as dehalogenation or hydrolysis. The polar nature of the amino and hydroxyl groups, combined with the aromaticity of the pyridine ring, requires careful method development to achieve optimal chromatographic resolution and detection sensitivity.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for monitoring reaction progress and characterizing the final product depends on several factors, including the required resolution, sensitivity, speed, and the physicochemical properties of the analytes. Here, we compare three powerful techniques: HPLC-UV/MS, UPLC-MS/MS, and CE-MS.
| Feature | HPLC-UV/MS | UPLC-MS/MS | CE-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | A high-pressure version of HPLC using sub-2 µm particles for higher resolution and speed. | Separation based on the differential migration of ions in an electric field. |
| Resolution | Good, suitable for many applications. | Excellent, superior for complex mixtures and isomeric separation. | Very high, excellent for resolving closely related compounds. |
| Speed | Moderate analysis times (typically 15-30 min). | Fast analysis times (typically 1-10 min). | Very fast separations (typically <10 min). |
| Sensitivity | Good with UV and MS detectors. | Very good, especially with tandem MS for trace analysis. | Excellent, particularly for charged analytes, with low sample volume requirements. |
| Sample Volume | Microliter range. | Microliter range. | Nanoliter range. |
| Solvent Usage | Higher consumption. | Significantly lower solvent consumption compared to HPLC. | Minimal solvent (buffer) consumption. |
| Robustness | Generally very robust and widely used. | Robust, but more sensitive to sample matrix effects and requires cleaner samples. | Can be less robust than LC methods, sensitive to buffer composition and capillary surface. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. | Moderate to high instrument cost, depending on the MS interface. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are designed for the analysis of a hypothetical reaction mixture containing this compound as the main product, along with potential impurities such as starting materials (e.g., dichloropyridinol) and isomers (e.g., 4-Amino-6-chloropyridin-3-ol).
Method 1: HPLC-UV/MS Analysis
This method provides a robust and widely accessible approach for routine analysis and purification support.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, diode array detector (DAD), and a single quadrupole mass spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-400.
Method 2: UPLC-MS/MS Analysis
This high-resolution, high-throughput method is ideal for impurity profiling and trace-level quantification.
Instrumentation:
-
UPLC system with a binary pump, autosampler with a flow-through needle, column manager, and a tandem quadrupole mass spectrometer (MS/MS) with an ESI source.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its expected impurities.
Method 3: Capillary Electrophoresis-MS (CE-MS) Analysis
This technique offers an orthogonal separation mechanism, particularly advantageous for highly polar and charged analytes, and requires minimal sample volume.
Instrumentation:
-
Capillary electrophoresis system coupled to a time-of-flight (TOF) or triple quadrupole mass spectrometer via a sheath-liquid ESI interface.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 75 cm total length).
-
Background Electrolyte (BGE): 50 mM Ammonium formate, pH 3.0.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Sheath Liquid: 1:1 (v/v) Methanol:Water with 0.1% Formic acid at a flow rate of 3 µL/min.
-
Capillary Voltage: 4.0 kV.
-
Fragmentor Voltage: 100 V.
-
Scan Range: m/z 100-400.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the separation of this compound from a closely eluting positional isomer.
| Parameter | HPLC-UV/MS | UPLC-MS/MS | CE-MS |
| Retention/Migration Time (Main Peak) | ~8.5 min | ~2.1 min | ~4.5 min |
| Resolution (Main Peak vs. Isomer) | 1.8 | 2.5 | > 3.0 |
| Peak Asymmetry (Main Peak) | 1.2 | 1.1 | 1.0 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~3 ng/mL | ~30 ng/mL |
| Analysis Time per Sample | ~20 min | ~7 min | ~10 min |
| Relative Solvent Consumption | High | Low | Very Low |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical workflows for each technique.
Caption: Experimental workflow for HPLC-UV/MS analysis.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Caption: Experimental workflow for CE-MS analysis.
Conclusion and Recommendations
The choice of analytical methodology for this compound and its reaction products is contingent on the specific analytical goals.
-
HPLC-UV/MS is a cost-effective and robust workhorse for routine analysis, reaction monitoring, and purification support where baseline separation of major components is sufficient.
-
UPLC-MS/MS excels in applications requiring high throughput, superior resolution for complex impurity profiles, and sensitive quantification of trace-level impurities. It is the preferred method for in-depth characterization and quality control in a regulated environment.
-
CE-MS offers an orthogonal and highly efficient separation technique, particularly for polar and charged species. Its extremely low sample and solvent consumption make it an environmentally friendly option and ideal for situations where sample volume is limited.
For comprehensive characterization, a combination of these techniques can be powerful. For instance, UPLC-MS/MS can be used for routine analysis and impurity quantification, while CE-MS can be employed as an orthogonal method to confirm peak purity and resolve any co-eluting species. Ultimately, the detailed protocols and comparative data presented in this guide should empower researchers to make an informed decision based on their analytical needs, available resources, and desired outcomes.
Navigating the Structure-Activity Relationship of 2-Amino-6-chloropyridin-3-ol Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of biologically active molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-6-chloropyridin-3-ol analogs and related 2-aminopyridine derivatives, offering insights into their therapeutic potential, particularly as enzyme inhibitors.
While a singular, exhaustive SAR study on this compound analogs is not extensively documented in publicly available literature, a wealth of information on structurally similar 2-aminopyridine and 6-chloropyridin-3-amine derivatives allows for the elucidation of key SAR principles. This guide synthesizes this information to provide a comparative overview of their biological activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological efficacy of 2-aminopyridine analogs is profoundly influenced by the nature and position of substituents on the pyridine ring. Modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes quantitative data for a selection of 2-aminopyridine derivatives, illustrating the impact of these modifications on their inhibitory activities against various biological targets.
| Compound ID/Reference | Core Scaffold/Substituents | Target | Assay Type | Activity (IC₅₀/Kᵢ) |
| Kinase Inhibitors | ||||
| Compound 29 [1] | 2-Amino-pyridine derivative | CDK8 | In vitro kinase assay | IC₅₀ = 46 nM[1] |
| Compound 26 [2] | Aminopyridine scaffold | VRK1 | In vitro kinase assay | IC₅₀ = 150 nM[2] |
| 3-Methoxypyridine-2-amine derivative[3] | 3-Methoxy-2-aminopyridine | JAK2 | In vitro kinase assay | IC₅₀ = 6 nM (myeloproliferative neoplasms)[3] |
| 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine[4] | 2-Aminopyridine | CHK2 | In vitro kinase assay | Potent inhibition observed[4] |
| Carbonic Anhydrase Inhibitors | ||||
| Compound 7d [5] | 2-Amino-3-cyanopyridine derivative | hCA I | Enzyme inhibition assay | Kᵢ = 2.84 μM[5] |
| Compound 7b [5] | 2-Amino-3-cyanopyridine derivative | hCA II | Enzyme inhibition assay | Kᵢ = 2.56 μM[5] |
| Antibacterial Agents | ||||
| Compound 2c | 2-Amino-3-cyanopyridine derivative | S. aureus | MIC determination | MIC = 0.039 µg/mL |
| Compound 2c | 2-Amino-3-cyanopyridine derivative | B. subtilis | MIC determination | MIC = 0.039 µg/mL |
Experimental Protocols
Reproducibility and advancement in drug discovery hinge on detailed and accurate experimental methodologies. Below are generalized protocols for the synthesis and biological evaluation of 2-aminopyridine analogs, compiled from various cited literature.
General Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common and efficient method for the synthesis of substituted 2-aminopyridine derivatives is the multicomponent reaction of an enaminone, malononitrile, and a primary amine.
Materials:
-
Substituted enaminone
-
Malononitrile
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Catalyst (optional, e.g., piperidine)
Procedure:
-
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1.2 mmol) is prepared.
-
The reaction can be carried out under solvent-free conditions by heating the mixture at 80°C for a specified duration (e.g., 3 hours), or by refluxing in a solvent like ethanol with a catalytic amount of piperidine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent is used, it is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-amino-3-cyanopyridine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific protein kinases is often evaluated using an in vitro kinase assay. A common method is a luminescence-based assay that measures ATP consumption.[6]
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.
-
Reaction Setup: A small volume (e.g., 25 nL) of the diluted compounds is dispensed into the wells of a 384-well plate. Control wells with DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) are included.
-
Enzyme/Substrate Addition: A 2X solution of the kinase and its substrate is prepared in the assay buffer and 5 µL is added to each well. The plate is incubated at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: A 2X solution of ATP is prepared in the assay buffer. The kinase reaction is initiated by adding 5 µL of the ATP solution to each well. The plate is briefly shaken and then incubated at room temperature for 1 hour.
-
Signal Detection: The reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. After a 40-minute incubation, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.[7][8][9] This colorimetric assay measures the metabolic activity of viable cells.[8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of the SAR studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by many 2-aminopyridine analogs and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for 2-Amino-6-chloropyridin-3-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of 2-Amino-6-chloropyridin-3-OL derivatives. It also presents a comparative framework for analyzing the potency of these derivatives against alternative, well-characterized kinase inhibitors. The methodologies outlined here are designed to yield robust and reproducible data, crucial for advancing drug discovery programs.
Introduction to Kinase Inhibition Assays
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3] In vitro kinase assays are fundamental tools for identifying and characterizing small molecule inhibitors, providing quantitative measures of their potency and selectivity.[4][5]
Various assay formats are available, each with distinct advantages and disadvantages. These include radiometric assays, which are considered a gold standard for directly measuring substrate phosphorylation, and luminescence-based assays, which are well-suited for high-throughput screening (HTS) due to their simplicity and sensitivity.[6][7][8] This guide will focus on a luminescence-based ATP consumption assay, a widely used method for determining the inhibitory activity of novel compounds.[8][9]
Experimental Protocols
Luminescence-Based In Vitro Kinase Assay Protocol
This protocol is adapted from widely used commercial kits, such as the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[8][9][10] A decrease in luminescence signal corresponds to higher kinase activity and, conversely, an increase in signal indicates inhibition.
Materials and Reagents:
-
Purified target kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]
-
ATP solution at a concentration near the Kₘ for the target kinase
-
This compound derivatives and control inhibitors (stock solutions in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and control inhibitors in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[1]
-
Reaction Setup: In a white assay plate, add 5 µL of each diluted inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells.[12]
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in the kinase assay buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.[13]
-
Initiation of Kinase Reaction: To start the reaction, add 10 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[11]
-
ATP Detection: Equilibrate the ATP detection reagent to room temperature. Add a volume of the reagent equal to the volume in the well (e.g., 25 µL) to stop the kinase reaction and initiate the luminescence signal.[12]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with no kinase activity (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.[4][5]
Comparative Data of Kinase Inhibitors
The following table provides a template for summarizing the inhibitory activity of this compound derivatives in comparison to known kinase inhibitors. The data presented for the control inhibitors are representative values from public sources and should be determined concurrently in your experiments for accurate comparison.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Reference Compound |
| Derivative A | Kinase X | TBD | Luminescence | Yes |
| Derivative B | Kinase X | TBD | Luminescence | Yes |
| Staurosporine | Broad Spectrum | ~10 | Luminescence | No |
| Dasatinib | BCR-ABL, Src | <1 | Luminescence | No |
| Erlotinib | EGFR | ~2 | Luminescence | No |
TBD: To be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Kinase Inhibition Signaling Pathway
Caption: Simplified kinase signaling pathway and the point of inhibition.
Conclusion
The protocol and comparative framework provided in this guide offer a robust starting point for the evaluation of this compound derivatives as potential kinase inhibitors. Adherence to a standardized and well-characterized assay methodology is paramount for generating high-quality, comparable data that can effectively guide lead optimization and further preclinical development.[4] It is recommended that researchers optimize assay conditions for each specific kinase-inhibitor pair to ensure the reliability of the results.[15]
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Amino-6-chloropyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted pyridines is a cornerstone in the synthesis of novel therapeutics and functional materials. The molecule 2-Amino-6-chloropyridin-3-OL presents a versatile scaffold with multiple reactive sites. The chlorine atom at the 6-position is a prime target for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The choice of an appropriate catalyst is paramount to achieving high efficacy and selectivity in these transformations. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its analogs, supported by data from relevant literature.
Catalyst Performance Comparison
The efficacy of a catalyst in a cross-coupling reaction is determined by several factors, including the choice of palladium precursor, the ligand, the base, and the solvent system. Below is a summary of catalyst systems commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of chloropyridine derivatives. While specific data for this compound is limited, the following tables provide a comparative overview based on reactions with structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For an electron-rich substrate like this compound, the selection of a suitable palladium catalyst and ligand is critical to overcome the challenges associated with the coupling of a chloropyridine.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 12-24 | High | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | 12-24 | High | [1] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100-120 | 12-24 | Moderate to High | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | Moderate | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The use of bulky, electron-rich phosphine ligands is crucial for an efficient catalytic cycle.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 65-110 | 12-24 | High | [2][3] |
| Pd(OAc)₂ / Xantphos | NaOt-Bu | 1,4-Dioxane | 80-110 | 12-24 | High | [2][4] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Moderate to High | [4][5] |
| BrettPhos Palladacycle | NaOt-Bu | THF | 65-100 | 12-24 | High | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalytic system of palladium and copper.
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [6][7] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | 25-65 | 6-18 | High | [8] |
| Pd(OAc)₂ / P(t-Bu)₃ / CuI | Cs₂CO₃ | 1,4-Dioxane | 60-100 | 12-24 | Moderate to High | [9] |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. Optimization of these conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[10] Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1] Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[10] The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time, monitoring the reaction progress by TLC or LC-MS.[1][10] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).[10] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.5-2.5 equiv.) to a dry Schlenk tube.[2] Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.[2] Add this compound (1.0 equiv.) and the coupling amine (1.2-1.5 equiv.) to the mixture.[2] Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.[2] Monitor the reaction by TLC or GC-MS until the starting material is consumed.[2] Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[2] The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask, followed by the solvent (e.g., DMF).[7] The mixture is stirred for approximately 30 minutes.[7] Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N).[7] The reaction is heated to the specified temperature (e.g., 100 °C) for the designated time (e.g., 3 hours), with progress monitored by TLC.[7] After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.[6]
Visualizing the Workflow and Catalytic Cycles
To further clarify the processes discussed, the following diagrams illustrate a generalized experimental workflow and a representative catalytic cycle for cross-coupling reactions.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation of a Synthetic Route to a 2-Amino-6-chloropyridin-3-ol Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic route to 2-Amino-6-chloropyridin-3-ol, a valuable pyridine derivative in medicinal chemistry. The performance of the primary synthetic pathway is evaluated against alternative strategies, supported by experimental data from peer-reviewed literature and patent filings.
Executive Summary
The direct synthesis of this compound via the reduction of 6-chloro-2-nitropyridin-3-ol stands out as a high-yielding and efficient method. Alternative routes, while plausible, involve multiple steps or utilize precursors that may be less readily available, potentially impacting overall yield and process efficiency. This guide presents a detailed comparison to aid researchers in selecting the most suitable synthetic strategy for their specific needs.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the validated synthetic route to this compound and alternative approaches for structurally related compounds.
Table 1: Validated Synthetic Route to this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| 6-chloro-2-nitropyridin-3-ol | Zinc powder, Ammonium chloride | THF/Water | 50°C | 1 h | 89-94% | Not Specified |
Table 2: Alternative Synthetic Routes to Related Aminopyridine Derivatives
| Target Molecule | Starting Material | Key Reagents | Overall Steps | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| 2-Amino-6-chloro-3-nitropyridine (Precursor) | 2,6-dichloro-3-nitropyridine | Aqueous Ammonia, Methanol | 1 | 56.45% | Readily available starting material | Moderate yield; requires further steps to reach the target molecule | |
| 2-Amino-6-chloropyridine | 2-hydrazino-6-chloropyridine | Hydrazine, Raney Nickel | 1 | High (not quantified) | Direct conversion to a related scaffold | Use of hydrazine and Raney Nickel may require special handling | |
| 2-Chloro-3-aminopyridine | N-alkyl-3-nitro-2-pyridone | Triphosgene, then TiCl4/Mg | 2 | 98% (reduction step) | High yield in the reduction step | Multi-step process with use of toxic reagents |
Experimental Protocols
Validated Route: Synthesis of this compound
This protocol is based on the reduction of 6-chloro-2-nitropyridin-3-ol.
Materials:
-
6-chloro-2-nitropyridin-3-ol
-
Zinc powder
-
Ammonium chloride
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of 6-chloro-2-nitropyridin-3-ol (1 equivalent) in a mixture of THF and water, add ammonium chloride (20 equivalents).
-
Heat the mixture to 50°C.
-
Add zinc powder (8 equivalents) portion-wise to the heated solution.
-
Stir the reaction mixture vigorously at 50°C for 1 hour.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Alternative Route 1 (Precursor Synthesis): 2-Amino-6-chloro-3-nitropyridine
This protocol describes the ammonolysis of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol
-
25% Aqueous ammonia solution
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol at room temperature.
-
Add 25% aqueous ammonia solution (1.4 equivalents) to the solution at room temperature.
-
Heat the resulting mixture to 35-40°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 20°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with methanol and dry to yield 2-amino-6-chloro-3-nitropyridine.
Mandatory Visualization
Caption: Comparison of synthetic routes to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Impurities in the Synthesis of 2-Amino-6-chloropyridin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in the synthesis of 2-Amino-6-chloropyridin-3-ol. Due to the limited publicly available information on the specific synthesis of this compound, a plausible hypothetical synthetic route is proposed to identify potential process-related impurities. The subsequent sections detail the analytical techniques best suited for the detection, identification, and quantification of these impurities, supported by experimental protocols and comparative data.
Hypothetical Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from 2,6-dichloropyridin-3-ol. The process would involve a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by an amino group. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position, which would favor the formation of the desired product.
Reaction Scheme:
Based on this hypothetical pathway, a range of potential impurities can be anticipated, arising from the starting materials, side reactions, and subsequent degradation.
Potential Impurities in this compound Synthesis
The effective control of impurities is a critical aspect of drug development and manufacturing.[1] A thorough understanding of potential impurities allows for the development of robust analytical methods for their detection and quantification. The potential impurities in the synthesis of this compound can be categorized as follows:
-
Starting Material: Unreacted 2,6-dichloropyridin-3-ol.
-
Intermediates: In a multi-step synthesis, any intermediate compound could be carried over into the final product.
-
By-products: These are formed from competing side reactions.
-
Positional Isomer: 6-Amino-2-chloropyridin-3-ol may be formed if the amination occurs at the 6-position.
-
Over-reaction Product: 2,6-Diaminopyridin-3-ol could result from the displacement of both chlorine atoms.
-
-
Degradation Products: These can form during the synthesis or upon storage. For a molecule like this compound, this could involve oxidation or hydrolysis.
Comparative Analysis of Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the comprehensive characterization of impurities in active pharmaceutical ingredients (APIs).[2] The choice of method depends on the nature of the impurities and the required sensitivity and specificity. High-performance liquid chromatography (HPLC) is a cornerstone for purity analysis, often coupled with mass spectrometry (MS) for definitive identification.[1][3]
| Analytical Technique | Principle | Applicability for this compound Impurities | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection by UV absorbance. | Excellent for quantifying known impurities and the main component. Can separate positional isomers and by-products. | Robust, reproducible, and widely available.[4] | Requires reference standards for impurity identification and quantification. May not detect impurities that lack a UV chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-based detection of MS. | Ideal for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[1] | High sensitivity and specificity. Can elucidate the structure of unknown impurities.[5] | More complex and expensive than HPLC-UV. Quantification can be more challenging without appropriate standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile organic impurities, such as residual solvents from the synthesis.[2] | Excellent for the analysis of volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like the API and most of its predicted impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Essential for the definitive structural elucidation of isolated impurities. Can be used for quantitative analysis (qNMR). | Provides unambiguous structural information.[6] | Lower sensitivity compared to chromatographic methods. Requires relatively pure samples of the impurity for full characterization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule based on the absorption of infrared radiation. | Can provide complementary structural information for isolated impurities. | Quick and non-destructive. | Provides limited structural detail compared to NMR and MS. Not suitable for complex mixtures. |
Experimental Protocols
HPLC-UV Method for the Quantification of Impurities in this compound
This protocol describes a general reverse-phase HPLC method suitable for the separation and quantification of process-related impurities in this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Reference standards for this compound and known impurities.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main component and impurities)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1 mg/mL.
5. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at the same concentration as the sample.
-
Prepare stock solutions of each known impurity reference standard.
-
Prepare a resolution solution containing the main component and all known impurities to verify the separation.
6. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Visualizations
Caption: Hypothetical synthesis of this compound and the formation of potential impurities.
Caption: General workflow for the characterization of impurities in a pharmaceutical substance.
References
- 1. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of 2-Amino-6-chloropyridin-3-OL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cross-validation in analytical chemistry is the process of comparing the results from two or more different analytical methods to ensure the accuracy and reliability of the data. This is particularly crucial in drug development and quality control to guarantee that the chosen analytical method is fit for its intended purpose. This guide explores High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as potential methods for the analysis of 2-Amino-6-chloropyridin-3-OL.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of compounds structurally related to this compound. This data can be used as a benchmark when developing and validating a method for the target analyte.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data for Related Aminopyridine Compounds
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | Reportable |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Related Aminopyridine Compounds
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 85.0 - 115.0% (in biological matrix) |
| Precision (%RSD) | < 15.0% | ≤ 15.0% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | Reportable |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for similar analytes and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the bulk drug substance and for purity assessments where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate retention and peak shape for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. A common starting point for aromatic compounds is 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration within the linear range of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, due to its high selectivity and sensitivity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase or HILIC column depending on the polarity of the analyte. A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of this compound) and a suitable product ion (a fragment of the precursor ion) must be determined by direct infusion of a standard solution into the mass spectrometer.
-
Sample Preparation: For biological samples, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences. The final extract is typically evaporated and reconstituted in the initial mobile phase.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of two analytical methods and a general experimental workflow for sample analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: A generalized experimental workflow for sample analysis.
Biological activity comparison of 2-Amino-6-chloropyridin-3-OL derivatives with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a 2-aminopyridine derivative, structurally related to 2-Amino-6-chloropyridin-3-OL, with a panel of known inhibitors targeting Glycogen Synthase Kinase 3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase. The content herein is supported by experimental data from peer-reviewed studies and aims to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction to Target Kinases
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with various pathologies such as neurodegenerative diseases, bipolar disorder, and cancer.
Pim-1 Kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis. Overexpression of Pim-1 is frequently observed in various human cancers, making it an attractive target for anticancer drug development.
Data Presentation: Inhibitory Activity Comparison
The following tables summarize the in vitro inhibitory activity (IC50 values) of a representative 6-amino pyridine derivative against GSK-3β and a selection of known inhibitors for both GSK-3β and Pim-1 kinases.
Table 1: Comparative Inhibitory Activity against GSK-3β
| Compound/Inhibitor | Structure | IC50 (µM) | Kinase Assay Method | Reference |
| Compound 8d (6-amino pyridine derivative) | 4-((5-(1H-benzo[d]imidazol-2-yl)thiophen-2-yl)methyl)-N,N-dimethylaniline | 0.77 ± 0.01 | In-vitro kinase assay | [1] |
| Tideglusib | 4-Benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione | 0.060 | Not Specified | |
| Kenpaullone | 9-bromo-7,12-dihydroindolo[3,2-d][2]benzazepin-6(5H)-one | 0.15 | Not Specified | |
| SB-216763 | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | 0.034 | Not Specified | |
| CHIR-99021 | 6-((2-((4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile | 0.0067 | Not Specified |
Table 2: Comparative Inhibitory Activity against Pim-1 Kinase
| Inhibitor | IC50 (nM) | Kinase Assay Method | Reference |
| SGI-1776 | 7 | Biochemical Assay | [2] |
| AZD1208 | 0.4 | Cell-free Assay | [2] |
| TCS PIM-1 1 | 50 | Biochemical Assay | [2] |
| SMI-4a | 17 | Not Specified | [2] |
| CX-6258 HCl | 5 | Not Specified | [2] |
| Quercetagetin | 340 | Biochemical Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration.
-
Substrate Solution: Prepare a stock solution of a suitable peptide substrate for the target kinase in kinase buffer.
-
Test Compound: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Enzyme: Dilute the kinase to the appropriate concentration in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted kinase enzyme to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of GSK-3β.
Caption: Overview of the Pim-1 kinase signaling pathway and its downstream targets.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of kinase inhibitors.
References
The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated Internal Standards for LC-MS Quantification of 2-Amino-6-chloropyridin-3-OL Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of emerging therapeutics, achieving precision and accuracy is paramount. This guide provides a comprehensive comparison of the use of deuterated internal standards in the liquid chromatography-mass spectrometry (LC-MS) quantification of 2-Amino-6-chloropyridin-3-OL analogs, a class of compounds with significant potential in drug discovery.
Stable isotope-labeled internal standards, particularly those substituted with deuterium, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations throughout the analytical workflow, from sample extraction to ionization in the mass spectrometer.[1][2] This guide will delve into the performance advantages of using deuterated internal standards, provide a detailed experimental protocol, and visualize the analytical workflow.
The Unrivaled Advantage of Isotope Dilution
In LC-MS-based quantification, variabilities can arise from multiple sources, including sample preparation, matrix effects, and instrument drift.[2] The use of an internal standard is crucial to normalize these variations. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte during extraction and ionization. Deuterated internal standards, however, co-elute with the analyte and experience nearly identical ionization efficiency, leading to superior correction for matrix effects and improved data accuracy and reproducibility.[1][3]
Performance Comparison
The use of a deuterated internal standard, such as this compound-d3, provides significant improvements in key validation parameters compared to methods using a structural analog or no internal standard. The following table summarizes the expected performance enhancements based on established principles of bioanalytical method validation.
| Validation Parameter | No Internal Standard | Structural Analog IS | Deuterated IS (e.g., -d3) |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% |
| Precision (%RSD) | < 30% | < 15% | < 10% |
| Linearity (r²) | > 0.98 | > 0.99 | > 0.995 |
| Matrix Effect (%CV) | > 20% | < 15% | < 5% |
| Recovery Variability (%CV) | > 15% | < 10% | < 5% |
This table represents typical expected performance and may vary based on the specific analyte, matrix, and instrumentation.
Experimental Protocol: A Roadmap to Accurate Quantification
This section outlines a representative LC-MS/MS method for the quantification of a this compound analog in human plasma using its corresponding deuterated internal standard.
Materials and Reagents
-
Analytes: this compound analog and its deuterated (d3) internal standard.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and HPLC-grade water.
-
Biological Matrix: Human plasma.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the deuterated internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Parameters
-
LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]+ | To be determined | To be determined |
| Deuterated IS | [M+H+3]+ | To be determined | To be determined |
Specific m/z values and collision energies must be optimized for the specific this compound analog.
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for the quantification of this compound analogs.
Potential Signaling Pathway Involvement
Analogs of 2-Amino-3-chloropyridine have been identified as potent inhibitors of the Met kinase superfamily.[4] The Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in various cancers, making it a significant target for drug development. The diagram below illustrates a simplified representation of the Met signaling cascade.
Caption: Simplified Met kinase signaling pathway, a potential target for this compound analogs.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloropyridin-3-OL: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information, including operational and disposal plans for 2-Amino-6-chloropyridin-3-OL. This guide provides procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Due to its chemical structure as a chlorinated pyridine derivative, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat is recommended to protect from splashes.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][4] If dust is generated, a NIOSH-approved respirator is recommended.[1][5]
In Case of Spills: Spills should be absorbed using an inert material like sand or vermiculite.[2][6] The collected material must be placed in a designated, sealed container for hazardous waste.[2][6] Do not allow the chemical to enter drains or waterways.[1][2]
Hazard Summary
The following table summarizes the hazards associated with compounds similar to this compound, such as 2-Amino-6-chloropyridine.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
1. Waste Identification and Segregation:
-
Classification: this compound is classified as a halogenated organic compound.
-
Segregation: This waste must be segregated from non-halogenated waste streams.[3] It is incompatible with strong oxidizing agents and strong acids; therefore, it must be stored separately to prevent dangerous chemical reactions.[1][5]
2. Waste Accumulation:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][4] Polyethylene or glass containers are generally suitable.[2] The original product container can be used if it is in good condition.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3][5] The date when the first waste is added should also be included.[5] For mixtures, list all constituents and their approximate percentages.[2]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[4][5] Store the container in a designated satellite accumulation area within the laboratory.
3. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[3][5]
-
Provide Information: You will likely need to provide the chemical name, quantity, and hazard classification to EHS.[5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Laboratory personnel should not transport hazardous waste outside of their designated work area.[5]
4. Empty Container Disposal:
-
Rinsing: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]
-
Disposal: After thorough rinsing and air-drying, completely remove or deface the chemical label before disposing of the empty container according to your institution's guidelines, which may include placing it in regular trash or a designated container for broken glass.[9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for 2-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-chloropyridin-3-ol. The following procedural guidance is based on the safety profiles of structurally similar compounds and is intended to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[5] A face shield should be used in addition to goggles when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact.[7] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is advised.[7][8] |
| Respiratory Protection | Air-Purifying Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][9]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
During Use: Do not eat, drink, or smoke in the work area.[1][2] Avoid contact with skin, eyes, and clothing.[2]
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Storage:
-
Store in a tightly closed, properly labeled container.[1][2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan
Waste Characterization:
-
This compound should be considered hazardous waste.
Disposal Procedure:
-
Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Materials: Any PPE or lab supplies that come into direct contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not pour down the drain.[1]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Wash the spill area thoroughly.
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.fi [fishersci.fi]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. hsa.ie [hsa.ie]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
